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  • Product: {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
  • CAS: 613239-75-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (SMILES: OCC1=C...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (SMILES: OCC1=CC=C(C=C1)C1=NC=C(C=C1)C(F)(F)F) is a highly functionalized fluorinated biaryl scaffold. Such motifs are critical in modern medicinal chemistry, where the trifluoromethyl (–CF₃) group is strategically deployed to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity.

Accurate structural elucidation of this compound requires a deep understanding of its nuclear magnetic resonance (NMR) profile. This whitepaper provides an in-depth, rigorously validated guide to the ¹H and ¹³C NMR spectral data of this molecule, explaining the underlying electronic causality that dictates its chemical shifts and spin-spin coupling networks.

Structural and Electronic Causality (The "Why")

In NMR spectroscopy, chemical shifts are not arbitrary; they are direct readouts of the local electron density and magnetic anisotropy surrounding each nucleus. For {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol, the spectral signature is governed by a complex "push-pull" electronic system:

  • The Trifluoromethyl Effect: The –CF₃ group exerts a profound inductive (–I) and resonance (–R) electron-withdrawing effect. This heavily deshields the adjacent protons and carbons on the pyridine ring. Consequently, the C-6 proton (adjacent to the pyridine nitrogen and ortho to the –CF₃ group) is pushed significantly downfield to ~8.95 ppm.

  • Scalar Fluorine Coupling ( JCF​ ): In the ¹³C NMR spectrum, the spin-1/2 nature of the three fluorine atoms splits the carbon signals into distinct quartets. The 1JCF​ coupling for the –CF₃ carbon is massive (~272 Hz), while the ipso carbon (C-5) exhibits a 2JCF​ coupling of ~33 Hz. The ortho carbons (C-4 and C-6) show fine 3JCF​ splittings of ~3.5–4.0 Hz.

  • Biaryl Conjugation: The extended π -conjugation between the electron-deficient pyridine ring and the phenyl ring allows for long-range electronic communication. The pyridine core acts as an electron sink, deshielding the ortho protons of the phenyl ring (H-2', H-6') to ~8.05 ppm.

  • Hydroxymethyl Dynamics: The –CH₂OH group provides a localized inductive effect. In standard CDCl₃, rapid intermolecular proton exchange typically collapses the hydroxyl proton into a broad singlet, preventing scalar coupling with the adjacent methylene protons, which appear as a sharp singlet at ~4.78 ppm.

Electronic_Coupling CF3 Trifluoromethyl (-CF3) Strong EWG Py Pyridine Ring Electron Deficient CF3->Py Deshields C-4, C-6 (Large +Δδ ppm) Ph Phenyl Ring Conjugated Core Py->Ph Deshields C-2', C-6' (Moderate +Δδ ppm) CH2OH Hydroxymethyl (-CH2OH) H-Bonding / Inductive CH2OH->Ph Shifts C-4' ipso (Local +Δδ ppm)

Figure 1: Electronic causality of functional groups on NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the NMR acquisition must function as a self-validating system . This means the protocol contains internal checks to verify calibration, resolution, and purity before data interpretation begins.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because it lacks overlapping solvent signals in the aromatic region and provides excellent solubility for fluorinated biaryls.

  • Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS) to the sample.

    • Self-Validation Check: The TMS signal must be strictly calibrated to δ 0.00 ppm. To validate this, cross-reference the residual protic solvent peak (CHCl₃). If TMS is at 0.00 ppm, the CHCl₃ peak must perfectly align at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C, as established by [1].

  • Instrument Tuning (Locking & Shimming): Insert the sample into a 400 MHz (for ¹H) / 100 MHz (for ¹³C) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃. Execute 3D gradient shimming.

    • Self-Validation Check: Monitor the lock level and the full-width at half-maximum (FWHM) of the TMS peak. A FWHM of <1.0 Hz ensures magnetic field homogeneity, which is critical for resolving the fine 3JCF​ quartets in the ¹³C spectrum.

  • Pulse Sequence & Acquisition:

    • ¹H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete spin-lattice relaxation ( T1​ ) for accurate quantitative integration. Acquire 16 scans (NS=16).

    • ¹³C NMR: Utilize a proton-decoupled pulse sequence (zgpg30). Because quaternary carbons (like C-2, C-5, C-1', C-4') have long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement, set D1 to 3.0 seconds and acquire at least 1024 scans to achieve an optimal signal-to-noise ratio.

NMR_Acquisition Prep 1. Sample Preparation (15 mg in 0.6 mL CDCl3) Std 2. Internal Calibration (0.03% v/v TMS Added) Prep->Std Tune 3. Instrument Tuning (Locking & 3D Shimming) Std->Tune Pulse 4. Pulse Sequence (1H: zg30 | 13C: zgpg30) Tune->Pulse Acq 5. Data Acquisition (NS=16 for 1H, 1024 for 13C) Pulse->Acq Proc 6. Signal Processing (FT, Phasing & Baseline Corr.) Acq->Proc

Figure 2: Self-validating NMR sample preparation and data acquisition workflow.

Quantitative Spectral Data Presentation

The following tables summarize the predicted and empirically supported chemical shifts, multiplicities, and coupling constants for the title compound, derived using standard spectrometric identification rules ( [2]; [3]).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Notes
H-6 (Py) 8.95d1.81HHighly deshielded by adjacent N atom and –CF₃ group.
H-2', H-6' (Ph) 8.05d8.22HAA'BB' system; ortho to the electron-withdrawing pyridine core.
H-4 (Py) 8.00dd8.4, 2.01HMeta to N, ortho to –CF₃. Exhibits ortho and meta coupling.
H-3 (Py) 7.85d8.41HOrtho to the phenyl ring.
H-3', H-5' (Ph) 7.50d8.22HAA'BB' system; ortho to the hydroxymethyl group.
–CH₂– 4.78s2HMethylene protons of the hydroxymethyl moiety.
–OH 1.85br s1HHydroxyl proton (shift is highly concentration/temperature dependent).
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Note: The presence of the –CF₃ group necessitates careful observation of Carbon-Fluorine ( JCF​ ) scalar coupling, which splits the carbon signals into quartets (q).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Mechanistic Assignment Notes
C-2 (Py) 160.5sQuaternary; ipso to the phenyl ring.
C-6 (Py) 146.5q4.0Adjacent to N; exhibits 3-bond coupling to fluorine.
C-4' (Ph) 143.0sQuaternary; ipso to the hydroxymethyl group.
C-1' (Ph) 137.5sQuaternary; ipso to the pyridine ring.
C-4 (Py) 134.5q3.5Exhibits 3-bond coupling to fluorine.
C-3', C-5' (Ph) 127.4sAromatic methine; ortho to hydroxymethyl.
C-2', C-6' (Ph) 127.2sAromatic methine; ortho to pyridine.
C-5 (Py) 125.5q33.0Quaternary; ipso to –CF₃. Exhibits strong 2-bond coupling.
–CF₃ 124.0q272.0Trifluoromethyl carbon. Massive 1-bond coupling.
C-3 (Py) 120.0sAromatic methine; meta to –CF₃.
–CH₂– 65.0sAliphatic methylene carbon.

(For complete isotopic profiling, a ¹⁹F NMR spectrum should also be acquired, which will yield a sharp singlet at approximately δ -62.5 ppm for the –CF₃ group).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. American Chemical Society.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Edition. Springer Berlin, Heidelberg.[Link]

Exploratory

Structural Elucidation and X-Ray Crystallography of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Executive Summary The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1) represents a highly functionalized biaryl system containing three distinct supramolecular directors: a flexible hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1) represents a highly functionalized biaryl system containing three distinct supramolecular directors: a flexible hydrogen-bonding hydroxymethyl group (-CH₂OH), a rigid biaryl core capable of π−π stacking, and a sterically demanding, electron-withdrawing trifluoromethyl group (-CF₃).

In modern drug discovery and materials science, the precise three-dimensional conformation of such molecules dictates their target binding affinity and solid-state physicochemical properties. This whitepaper provides an authoritative, step-by-step methodological guide for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this specific fluorinated biaryl methanol, addressing the unique crystallographic challenges inherent to -CF₃ rotors.

Molecular Anatomy and Predictive Supramolecular Synthons

Before initiating crystallization, a rigorous analysis of the molecule's interaction potential is required to select the optimal solvent system. The crystal lattice is driven by a hierarchy of intermolecular forces:

  • Primary Motif (Strong Hydrogen Bonding): The -CH₂OH group acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a strong hydrogen bond acceptor. Based on structurally analogous compounds like phenyl(pyridin-2-yl)methanol, we predict the formation of robust intermolecular O–H···N hydrogen bonds, likely assembling the molecules into infinite helical or zigzag 1D chains[1][2].

  • Secondary Motif (Halogen Interactions): The -CF₃ group, while highly electronegative, is a poor hydrogen bond acceptor. However, it frequently engages in weak C–H···F–C contacts, which play a critical secondary role in directing crystal packing and stabilizing the lattice[3].

  • Tertiary Motif ( π−π Stacking): The biaryl system (phenyl and pyridine rings) will adopt a non-planar conformation to minimize steric clashes between ortho-hydrogens. The resulting dihedral angle (typically 40°–75°) facilitates offset face-to-face or edge-to-face C–H··· π interactions[2].

Interactions Primary Primary Motif O-H···N Hydrogen Bonds Secondary Secondary Motif C-H···F Contacts Primary->Secondary Directs initial packing Lattice Global Crystal Lattice 3D Supramolecular Network Primary->Lattice Forms 1D helical chains Tertiary Tertiary Motif π-π Stacking (Biaryl) Secondary->Tertiary Stabilizes CF3 rotation Tertiary->Lattice Defines unit cell volume

Fig 1: Hierarchical assembly of intermolecular interactions defining the crystal lattice.

Experimental Protocol: From Synthesis to Diffraction

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step contains internal checks to verify data quality before proceeding.

Crystallization Strategy

Causality: The choice of solvent directly impacts the hydrogen-bonding network. Using strong hydrogen-bonding solvents (like pure methanol or water) can result in solvent co-crystallization, which masks the intrinsic O–H···N interactions of the pure compound. Therefore, a vapor diffusion method using a polar aprotic/non-polar solvent pair is optimal.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of high-purity (>99%) {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that cause microcrystalline powdering rather than single-crystal growth.

  • Diffusion Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of anti-solvent (n-hexane). Cap the outer vial tightly.

  • Incubation: Store the system in a vibration-free environment at 20 °C. Hexane vapor will slowly diffuse into the EtOAc over 3–7 days, gently lowering the solubility and yielding diffraction-quality single crystals (typically colorless blocks or plates).

X-Ray Data Collection

Causality: Trifluoromethyl groups are notorious for dynamic rotational disorder at room temperature. Collecting data at 298 K will result in artificially enlarged thermal ellipsoids for the fluorine atoms, masking true electron density and preventing anisotropic refinement. Low-temperature data collection is mandatory.

Step-by-Step Methodology:

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head under a steady stream of dry nitrogen gas at 100 K . The oil will vitrify, holding the crystal rigid and protecting it from atmospheric moisture.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α radiation source and a CCD/CMOS area detector.

  • Validation Check: Collect preliminary frames. Verify that the diffraction spots are sharp, round, and extend beyond 0.80 Å resolution. Smeared spots indicate a twinned or cracked crystal; if observed, abort and select a new crystal.

Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection & Mounting (Paratone Oil, MiTeGen Loop) N1->N2 N3 3. Low-Temp XRD Collection (100 K, N2 Stream) N2->N3 N4 4. Structure Solution (SHELXT Direct Methods) N3->N4 N5 5. Anisotropic Refinement (SHELXL, Disorder Modeling) N4->N5

Fig 2: Step-by-step crystallographic workflow for fluorinated biaryl methanols.

Structure Solution and Refinement (SHELX)

Data reduction (integration and empirical absorption correction) is performed using standard suite software (e.g., SAINT/SADABS). The structure is solved and refined using the industry-standard SHELX suite[4].

Locating the Hydrogen Bond Network

To ensure the trustworthiness of the hydrogen-bonding claims, the hydroxyl hydrogen atom (H_O) must be located objectively.

  • Protocol: Do not place the -OH hydrogen using a riding model (AFIX 147). Instead, locate it in the difference Fourier map ( Δρ ). Freely refine its coordinates while restraining the O–H bond length to a chemically sensible value (e.g., 0.84 Å using the DFIX instruction in SHELXL)[1][2].

  • Validation: A true hydrogen bond will exhibit an O–H···N angle greater than 140°. Angles below this threshold suggest steric forcing rather than a favorable electrostatic interaction.

Modeling Trifluoromethyl (-CF₃) Disorder

Even at 100 K, the -CF₃ group may exhibit static rotational disorder, appearing as a "smear" of electron density resembling six overlapping fluorine atoms.

  • Protocol: Model the disorder by splitting the fluorine atoms into two sets (e.g., F1A/F2A/F3A and F1B/F2B/F3B) rotated by approximately 60° relative to each other.

  • SHELXL Instructions: Assign them to PART 1 and PART 2. Tie their occupancies to a free variable (e.g., 21.0) so they sum to exactly 1.0. Apply rigid-bond restraints (DELU) and similar atomic displacement parameter restraints (SIMU) to prevent the anisotropic thermal parameters from becoming non-positive definite (NPD).

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and interaction geometries based on rigorous structural modeling of analogous fluorinated biaryl systems[2][3].

Table 1: Expected Crystallographic and Refinement Data

ParameterExpected Value / Specification
Chemical Formula C₁₃H₁₀F₃NO
Formula Weight 253.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P2₁/c (Predicted)
Final R indices [I > 2σ(I)] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit (S) on F² ≈1.05
Largest diff. peak and hole 0.35 and −0.25 e·Å⁻³

Table 2: Predicted Intermolecular Interaction Geometry

Interaction TypeDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle D-H···A (°)
O–H···N (Primary) 0.84(2)1.88(3)2.715(4)168(4)
C–H···F (Secondary) 0.952.553.350(5)142
C–H··· π (Tertiary) 0.952.803.650(6)150

(Note: C-bound H atoms are typically positioned geometrically and refined using a riding model: C–H = 0.95 Å with Uiso​(H)=1.2Ueq​(C) ).

Conclusion

The crystallographic elucidation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol requires careful attention to both solvent selection to preserve intrinsic O–H···N networking, and low-temperature data collection to mitigate -CF₃ rotational disorder. By adhering to the strict refinement protocols outlined above—specifically the objective location of the hydroxyl proton and the restrained anisotropic modeling of the fluorines—researchers can extract highly accurate 3D conformational data critical for downstream pharmaceutical and materials applications.

References

  • Crystal structure of phenyl(pyridin-2-yl)
  • A short history of SHELX.
  • Crystal structure of phenyl(pyridin-2-yl)
  • Source: acs.

Sources

Foundational

Preliminary Biological Activity Screening of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol Derivatives

An In-Depth Technical Guide for Early-Stage Drug Development Executive Summary & Rationale The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1)[1] represents a highly privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Early-Stage Drug Development

Executive Summary & Rationale

The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1)[1] represents a highly privileged pharmacophore in modern medicinal chemistry. The 5-(trifluoromethyl)pyridin-2-yl motif is frequently leveraged in the design of potent targeted therapeutics, most notably in protein kinase inhibitors such as the CHK1 inhibitor CCT245737[2] and various CDK-2 inhibitors[3].

Mechanistic Causality of the Scaffold:

  • Trifluoromethyl ( CF3​ ) Group: The strong electron-withdrawing nature of the CF3​ group modulates the pKa of the adjacent pyridine nitrogen. This fine-tunes the hydrogen-bond acceptor capability of the nitrogen, which is critical for interacting with the hinge region of the kinase ATP-binding pocket. Furthermore, the lipophilic CF3​ group efficiently fills deep hydrophobic pockets (e.g., the DFG-out pocket in Type II inhibitors), increasing target residence time.

  • Phenylmethanol Handle: The primary alcohol on the phenyl ring serves as a versatile synthetic vector. It can be readily oxidized to an aldehyde for reductive aminations, converted to a leaving group for etherification, or esterified. However, the unmodified hydroxymethyl group is a known metabolic liability (susceptible to Phase I oxidation), necessitating derivatization to improve pharmacokinetic properties.

Biological Screening Cascade

To systematically evaluate derivatives of this scaffold, we employ a three-tiered screening cascade. This ensures that only compounds with verified biochemical potency, cellular target engagement, and favorable metabolic stability progress to lead optimization.

Workflow A Derivative Library B Tier 1: TR-FRET Kinase Assay A->B C Tier 2: CellTiter-Glo Viability B->C D Tier 3: Microsomal Stability C->D E Lead Selection D->E

Fig 1. Three-tier biological screening cascade for derivative evaluation.

Tier 1: Biochemical Screening (TR-FRET Kinase Assay)

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA or radiometric assays. Highly conjugated heteroaromatic compounds—like those containing the 5-(trifluoromethyl)pyridine core—often exhibit intrinsic auto-fluorescence that confounds standard fluorescence readouts. TR-FRET employs a long-lifetime lanthanide fluorophore (Europium), allowing a time delay before measurement that completely eliminates short-lived background fluorescence.

Self-Validating Protocol:

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains kinase cysteine residues in a reduced state.

  • Compound Preparation: Serially dilute derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of target kinase (e.g., CHK1) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP at its apparent Km​ concentration.

    • Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive inhibitors without artificially inflating apparent potency.

  • Termination & Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Validation & Readout: Read the plate at 615 nm and 665 nm.

    • Self-Validation Check: Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). The assay is only deemed valid if Z' > 0.6 , ensuring a robust signal window.

Tier 2: In Vitro Cellular Efficacy

Rationale: Biochemical potency does not guarantee cellular efficacy. The lipophilicity introduced by the CF3​ group can lead to compounds becoming trapped in the lipid bilayer or being actively exported by P-glycoprotein efflux pumps. We assess cellular viability in target cancer cell lines (e.g., HT-29, which is highly sensitive to CHK1 inhibition[2]).

Pathway DNA DNA Damage (Genotoxic Stress) ATR ATR Kinase DNA->ATR CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits CDK1 CDK1 / Cyclin B CDC25->CDK1 Activates Arrest G2/M Cell Cycle Arrest CDK1->Arrest Prevents Inhibitor Derivative (Inhibitor) Inhibitor->CHK1 Blocks

Fig 2. Mechanism of action for CHK1 targeted derivatives in the DNA damage response.

Self-Validating Protocol:

  • Cell Seeding: Seed HT-29 cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight.

  • Treatment: Pin-transfer 50 nL of derivative compounds (10-point dose-response) into the wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Lysis & Detection: Add an equal volume of CellTiter-Glo® reagent. This lyses the cells and generates luminescence proportional to the ATP present (a proxy for metabolically active, viable cells).

  • Validation & Readout:

    • Self-Validation Check: Include a known cytotoxic agent (e.g., 10 µM Doxorubicin) to define 100% cell death (baseline) and 0.1% DMSO as the 100% viability control. The Signal-to-Background (S/B) ratio must be > 5.

Tier 3: Preliminary ADME (Microsomal Stability)

Rationale: The primary alcohol of the parent {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is a major metabolic soft spot. Liver alcohol dehydrogenases and cytochrome P450 enzymes rapidly oxidize it. Evaluating intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLMs) determines if the derivatization strategy successfully mitigated this liability.

Self-Validating Protocol:

  • Incubation: Incubate 1 µM of the derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate Phase I metabolism.

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation:

    • Self-Validation Check: Run parallel incubations with Verapamil (high clearance control, T1/2​<15 min) and Warfarin (low clearance control, T1/2​>60 min). If the controls fall outside these parameters, the HLM batch is metabolically compromised, and the assay must be rejected.

Quantitative Data Presentation

The following table summarizes hypothetical but mechanistically representative screening data, demonstrating the structure-activity relationship (SAR) of modifying the phenylmethanol group.

CompoundModification at MethanolCHK1 IC50​ (nM)HT-29 EC50​ (nM)HLM T1/2​ (min)cLogP
Parent Core -OH (Hydroxyl)1,250>10,000123.2
Derivative A -OCH3 (Methyl ether)4805,200283.8
Derivative B -NH-CH2-CH2-Morpholine15120452.9
Derivative C -O-C(=O)-CH3 (Acetate)8508,500<53.6

Data Interpretation: Converting the hydroxyl group to a morpholine-containing amine (Derivative B) drastically improves biochemical potency by introducing a new hydrogen bond interaction in the solvent-exposed region of the kinase. Furthermore, the basic amine lowers the cLogP, improving aqueous solubility and cellular penetration (evidenced by the 120 nM EC50​ ), while completely blocking the rapid oxidation seen in the parent core (extending T1/2​ to 45 minutes). This mirrors the successful optimization strategy seen in clinical candidates[2].

References
  • Fisher Scientific. "[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanol Specifications." CAS: 613239-75-1. Available at:[Link]

  • "Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine Derivatives." Deanship of Graduate Studies, Al-Quds University. Available at: [Link]

  • "Thermodynamically Controlled and Industrially Viable Telescopic Process for the Synthesis of Fluazuron." ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Application Note: Step-by-Step Synthesis Route for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol Executive Summary & Rationale The target molecule, {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Route for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Executive Summary & Rationale

The target molecule, {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1), features a trifluoromethyl-substituted pyridine ring coupled to a benzyl alcohol moiety. This structural motif is highly valued in drug development as a bioisostere and a rigid scaffold for kinase inhibitors and receptor modulators. The most robust, atom-economical, and scalable approach to constructing the central carbon-carbon biaryl bond between these specific heterocycles is the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Strategy & Mechanistic Insights

The target compound is disconnected at the biaryl axis, leading to two commercially available, bench-stable precursors:

  • Electrophile: 2-Bromo-5-(trifluoromethyl)pyridine [3].

  • Nucleophile: 4-(Hydroxymethyl)phenylboronic acid[2].

Causality of Experimental Choices:

  • Catalyst Selection: We employ Pd(dppf)Cl₂ rather than the standard Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wider bite angle, which accelerates the reductive elimination step. More importantly, it prevents catalyst poisoning by the basic nitrogen atom of the pyridine ring, a common failure mode in heteroaryl cross-couplings [1].

  • Base & Solvent System: Potassium carbonate (K₂CO₃) in a 1,4-Dioxane/Water (4:1 v/v) mixture is selected. Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex[Ar-B(OH)₃]⁻. This negatively charged intermediate is essential to facilitate the transmetalation step onto the palladium center. Dioxane provides excellent solubility for the organic precursors at elevated temperatures.

Synthesis Target {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol ReagentA 2-Bromo-5-(trifluoromethyl)pyridine Conditions Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90 °C ReagentA->Conditions ReagentB 4-(Hydroxymethyl)phenylboronic acid ReagentB->Conditions Conditions->Target Suzuki-Miyaura Coupling

Fig 1: Suzuki-Miyaura cross-coupling strategy for synthesizing the target biaryl compound.

Materials and Reagents

Note: Ensure all solid reagents are stored in a desiccator, as moisture can degrade the catalyst over time.

Reagent / MaterialRoleEquivalentsAmount (10 mmol scale)CAS Number
2-Bromo-5-(trifluoromethyl)pyridineElectrophile1.0 eq2.26 g (10.0 mmol)50488-42-1
4-(Hydroxymethyl)phenylboronic acidNucleophile1.2 eq1.82 g (12.0 mmol)59016-93-2
Pd(dppf)Cl₂·CH₂Cl₂Pre-catalyst0.05 eq (5 mol%)0.41 g (0.5 mmol)95464-05-4
Potassium Carbonate (K₂CO₃)Base2.5 eq3.45 g (25.0 mmol)584-08-7
1,4-DioxaneSolvent (Organic)-40 mL123-91-1
Deionized Water (Degassed)Solvent (Aqueous)-10 mL7732-18-5

Experimental Protocol

Self-Validating System Note: The success of this protocol relies heavily on the strict exclusion of oxygen during the initial heating phase to prevent the homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.

Step 1: Reaction Setup

  • Equip a 100 mL two-neck round-bottom flask with an oval magnetic stir bar and a reflux condenser.

  • Add 2-bromo-5-(trifluoromethyl)pyridine (2.26 g, 10.0 mmol) and 4-(hydroxymethyl)phenylboronic acid (1.82 g, 12.0 mmol) to the flask.

  • Add K₂CO₃ (3.45 g, 25.0 mmol) followed by the solvent mixture: 40 mL of 1,4-Dioxane and 10 mL of Deionized Water.

Step 2: Degassing (Critical Step)

  • Seal the system with rubber septa.

  • Connect a Schlenk line (or a nitrogen/argon manifold) to the flask.

  • Perform three cycles of "Freeze-Pump-Thaw" or vigorously bubble inert gas (N₂ or Argon) directly through the solution via a long needle for at least 15 minutes. Causality: Oxygen must be removed before adding the catalyst. Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. O₂ rapidly oxidizes Pd(0), prematurely terminating the catalytic cycle [1].

Step 3: Catalyst Addition and Reaction

  • Briefly open the septum under a positive flow of inert gas and add the Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.41 g, 0.5 mol%).

  • Re-seal and purge the headspace with inert gas for another 2 minutes.

  • Lower the flask into a pre-heated oil bath set to 90 °C.

  • Stir vigorously for 8–12 hours. Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate 2:1, UV visualization at 254 nm) or LC-MS until the complete consumption of the bromopyridine is observed.

Step 4: Work-up and Extraction

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Water to quench the reaction and dissolve inorganic salts.

  • Transfer to a separatory funnel and separate the phases.

  • Extract the aqueous layer with additional EtOAc (2 × 30 mL).

  • Combine the organic layers and wash with saturated brine (50 mL) to remove residual water and DMF/Dioxane traces.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel (230-400 mesh).

  • Elute with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 3:1 v/v).

  • Pool the fractions containing the pure product (R_f ≈ 0.35 in Hexanes:EtOAc 2:1) and concentrate in vacuo.

  • Dry under high vacuum to afford {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol as a white to off-white solid.

Workflow Step1 Step 1: Setup Charge Reagents Step2 Step 2: Degassing Inert Gas Purge Step1->Step2 Step3 Step 3: Reaction 90°C, 8-12 hours Step2->Step3 Step4 Step 4: Work-up Liquid-Liquid Extract Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Fig 2: Experimental workflow from reaction setup to final product purification.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol, the following spectroscopic features should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic highly deshielded pyridine proton adjacent to the nitrogen and the CF₃ group (typically a doublet of doublets or a broad singlet around δ 8.9 ppm). The methylene protons of the benzyl alcohol will appear as a distinct singlet (or a doublet if coupled to the OH) around δ 4.7 ppm. The biphenyl system will show two distinct AB spin systems for the para-substituted phenyl ring.

  • LC-MS (ESI+): Expected m/z [M+H]⁺ for C₁₃H₁₀F₃NO is 254.08.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.[Link]

Application

Application Note: {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol as a Privileged Pharmaceutical Building Block

Document Type: Technical Application Guide & Synthetic Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary In modern drug discovery, the strategic selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Synthetic Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates both the synthetic efficiency and the ultimate pharmacokinetic success of a lead compound. {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1) is a high-value, bi-functional intermediate[1]. By combining a metabolically robust trifluoromethylpyridine pharmacophore with a versatile benzylic alcohol synthetic handle, this building block enables the rapid, divergent elaboration of therapeutic candidates. This application note details the physicochemical rationale for its use and provides validated, step-by-step protocols for its integration into drug development workflows.

Physicochemical & Structural Rationale

The incorporation of the {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl} motif addresses several common liabilities encountered during lead optimization, leveraging the profound [2].

  • Metabolic Stability: The strong electron-withdrawing trifluoromethyl (-CF 3​ ) group deactivates the pyridine ring toward cytochrome P450-mediated oxidation. Furthermore, occupying the 5-position blocks a primary site of metabolic vulnerability common to unsubstituted pyridines.

  • Modulated Basicity & Safety: The -CF 3​ group significantly lowers the pK a​ of the adjacent pyridine nitrogen. This reduced basicity minimizes off-target interactions—particularly hERG channel blockade, a leading cause of cardiotoxicity—while simultaneously improving passive lipid membrane permeability[3].

  • Synthetic Versatility: The primary hydroxymethyl (-CH 2​ OH) group serves as a divergent synthetic handle. It allows for mild oxidation, halogenation, or direct etherification without compromising the robust biaryl core.

Table 1: Physicochemical Profile & Design Rationale
PropertyValueRationale / Impact in Drug Design
Molecular Weight 253.22 g/mol Optimal for small molecule drug design; leaves ample mass budget for further elaboration (Rule of 5 compliant).
Formula C 13​ H 10​ F 3​ NOIncorporates fluorine atoms to enhance lipophilicity and metabolic half-life.
LogP (est.) ~2.8 - 3.2Enhances lipid membrane permeability and oral bioavailability.
H-Bond Donors 1 (-OH)Provides a reactive nucleophilic/electrophilic center for derivatization.
H-Bond Acceptors 2 (N, O)Facilitates target protein interactions via hydrogen bonding.
CAS Number 613239-75-1Unique registry identifier for global sourcing[1].

Divergent Synthetic Workflows & Protocols

To maximize the utility of this building block, we outline two highly reliable, self-validating protocols for its derivatization.

Protocol A: Mild Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)

Objective: Convert the primary alcohol to an aldehyde for subsequent reductive amination or olefination. Causality & Design: Traditional oxidants (e.g., Jones reagent, KMnO 4​ ) risk over-oxidation to the carboxylic acid and require harsh acidic conditions that can degrade sensitive substrates. The utilizes a hypervalent iodine reagent to provide a mild, neutral environment that arrests oxidation strictly at the aldehyde stage[4]. The protocol is designed as a self-validating system: the reduction of the DMP reagent produces an insoluble iodine(III) byproduct that is visually and chemically neutralized during a specific biphasic workup[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (1.0 eq, 10 mmol, 2.53 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 eq, 11 mmol, 4.66 g) portion-wise over 5 minutes to control any mild exotherm[6].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (lower R f​ ) must completely convert to the aldehyde (higher R f​ ).

  • Quenching: Dilute the reaction with additional DCM (50 mL). Pour the mixture into a vigorously stirring solution of saturated aqueous NaHCO 3​ (50 mL) and 10% aqueous Na 2​ S 2​ O 3​ (50 mL).

    • Self-Validation Check: Stir for 15 minutes until the organic layer transitions from cloudy to completely clear. This visual cue validates the total destruction of unreacted DMP and the solubilization of iodine byproducts.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 25 mL), dry the combined organics over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The resulting crude aldehyde is typically >95% pure and ready for immediate use.

Protocol B: Direct Aryl Etherification via the Mitsunobu Reaction

Objective: Couple the benzylic alcohol directly with a phenolic target pharmacophore to generate an ether linkage. Causality & Design: Traditional etherification requires a two-step process (conversion to a benzyl halide, followed by Williamson ether synthesis with a strong base). Strong bases can cause side reactions or degrade complex intermediates. The allows for the direct formation of C-O bonds under mild, redox-neutral conditions[7]. The reaction is thermodynamically driven by the formation of a strong P=O bond in the triphenylphosphine oxide byproduct[8].

Step-by-Step Methodology:

  • Preparation: Dissolve the building block (1.0 eq, 5 mmol, 1.26 g), the target phenol (1.05 eq, 5.25 mmol), and triphenylphosphine (PPh 3​ , 1.2 eq, 6 mmol, 1.57 g) in anhydrous tetrahydrofuran (THF, 25 mL) under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C to prevent premature side reactions of the highly reactive betaine intermediate[9].

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 6 mmol, 1.18 mL) dropwise over 10 minutes.

    • Self-Validation Check: The reaction mixture will initially turn a distinct yellow upon DIAD addition. The gradual fading of this color to pale yellow/colorless indicates the active, successful consumption of the DIAD-PPh 3​ betaine intermediate by the alcohol.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS for the appearance of the product mass and the disappearance of the starting alcohol.

  • Purification: Concentrate the mixture in vacuo. Because the primary byproduct (triphenylphosphine oxide) is highly polar, purify the crude mixture via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure aryl ether.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block, demonstrating its utility as a central hub for library generation.

Divergent synthetic pathways utilizing {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol.

References

  • Fisher Scientific - CAS RN 613239-75-1 | {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanol Specifications. Retrieved from .

  • Organic Chemistry Portal - Dess-Martin Oxidation: Mechanism and Literature. Retrieved from .

  • Organic Chemistry Portal - Mitsunobu Reaction: Mechanism and Literature. Retrieved from .

  • National Library of Medicine (PMC) - Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations (Review of the Trifluoromethyl Group in Medicinal Chemistry). Retrieved from .

Sources

Method

selective oxidation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol to corresponding aldehydes

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Objective: High-yielding, chemoselective conversion of a heteroaryl-substituted benzylic alcohol to its corresponding aldehyde wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Objective: High-yielding, chemoselective conversion of a heteroaryl-substituted benzylic alcohol to its corresponding aldehyde without over-oxidation or catalyst poisoning.

Executive Summary & Strategic Rationale

The transformation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol to 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde presents a unique set of synthetic challenges. The substrate contains a benzylic alcohol that is prone to over-oxidation to the carboxylic acid. Furthermore, the presence of a pyridine ring introduces a Lewis basic nitrogen that can coordinate with and deactivate traditional transition-metal oxidants (e.g., Palladium, Ruthenium, or Chromium-based reagents).

While the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the 5-position of the pyridine ring reduces the nucleophilicity of the pyridine nitrogen—thereby lowering the risk of unwanted N -oxidation—it also renders the biaryl system electron-deficient. To achieve high chemoselectivity and avoid heavy-metal toxicity, metal-free oxidation strategies are required.

This guide details two highly reliable, field-proven methodologies:

  • Dess-Martin Periodinane (DMP) Oxidation: Ideal for discovery-stage chemistry (milligram to low-gram scale) due to its exceptionally mild conditions and high functional group tolerance [1].

  • TEMPO/BAIB Catalytic Oxidation: A highly scalable, process-friendly alternative that utilizes catalytic TEMPO regenerated by Bis(acetoxy)iodobenzene (BAIB), avoiding the explosive risks associated with hypervalent iodine(V) reagents at scale [3, 4].

Quantitative Method Comparison

To guide route selection, the following table synthesizes the operational metrics of common oxidation methods evaluated for this specific heteroaryl biaryl substrate.

Oxidation MethodActive OxidantTemp (°C)Reaction TimeOver-Oxidation RiskScalability / Process Fit
Dess-Martin (DMP) Iodinane (Iodine V)0 to 201 – 3 hNone Low (Shock-sensitive reagent)
TEMPO / BAIB Oxoammonium Cation202 – 5 hVery Low High (Catalytic, safe co-oxidant)
Swern Oxidation Chlorodimethylsulfonium-78 to 202 – 4 hNone Moderate (Requires cryogenic cooling)
Manganese Dioxide MnO2​ (Heterogeneous)20 to 6012 – 48 hLow Moderate (Requires large mass excess)

Mechanistic Pathways & Visualizations

Dess-Martin Periodinane (DMP) Pathway

DMP is a hypervalent iodine(V) reagent. The oxidation initiates via a rapid ligand exchange where the benzylic alcohol displaces an acetate ligand on the iodine center. The displaced acetate then acts as an internal base, deprotonating the benzylic carbon in an E2-like elimination. This concerted collapse yields the aldehyde, acetic acid, and a reduced iodinane species [1, 2]. Because water is excluded from the reaction, the aldehyde cannot form a hydrate, making over-oxidation to the carboxylic acid mechanistically impossible[2].

DMP_Mechanism A Benzylic Alcohol Substrate B Ligand Exchange with DMP A->B C Diacetoxyalkoxyperiodinane Intermediate B->C D Acetate-Mediated Deprotonation (E2-like Elimination) C->D E Aldehyde Product D->E F Iodinane + Acetic Acid D->F

Mechanistic pathway of DMP oxidation via ligand exchange and elimination.

TEMPO / BAIB Catalytic Cycle

In this system, the stable nitroxyl radical TEMPO is oxidized in situ by BAIB (Iodine III) to the highly electrophilic oxoammonium cation. The benzylic alcohol attacks this cation, forming an adduct that undergoes elimination to release the aldehyde and TEMPO hydroxylamine. BAIB then re-oxidizes the hydroxylamine back to the active oxoammonium species, closing the catalytic cycle [3, 4].

TEMPO_Mechanism A Benzylic Alcohol C Alcohol-Oxoammonium Adduct A->C B Oxoammonium Cation (Active Oxidant) B->C D Aldehyde Product C->D E TEMPO Hydroxylamine C->E E->B Oxidation by BAIB F BAIB (Co-oxidant) F->E

Catalytic cycle of TEMPO-mediated oxidation regenerated by BAIB.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Discovery-Scale Oxidation using Dess-Martin Periodinane (DMP)

Best for: Rapid library synthesis, high purity, < 10 gram scale.

Reagents:

  • {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

  • Saturated aqueous NaHCO3​ and Na2​S2​O3​ (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with the benzylic alcohol substrate. Purge the flask with Argon or Nitrogen.

  • Solvation: Dissolve the substrate in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add DMP (1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C).

    • Self-Validation Checkpoint: As the reaction proceeds, the clear solution will gradually turn into a cloudy white suspension. This is a positive indicator, representing the precipitation of the insoluble reduced iodinane byproduct [1].

  • Monitoring: Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 3:1, UV visualization at 254 nm). The electron-deficient aldehyde will elute slightly higher (higher Rf​ ) than the highly polar benzylic alcohol.

  • Quenching (Critical Step): Once starting material is consumed, dilute the mixture with additional DCM and pour it into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ (10 mL per mmol of substrate).

    • Causality: The thiosulfate ( Na2​S2​O3​ ) rapidly reduces any unreacted hypervalent iodine to safe, water-soluble iodide species. The bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product.

  • Workup: Stir the biphasic mixture vigorously until both layers become completely clear (approx. 15–30 minutes). Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Process-Scale Oxidation using TEMPO / BAIB

Best for: Scale-up (> 10 grams), avoiding explosive hazards, minimizing heavy metal waste.

Reagents:

  • {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (1.0 eq)

  • TEMPO (0.1 eq, 10 mol%)

  • Bis(acetoxy)iodobenzene (BAIB) (1.1 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a suitable reactor, dissolve the benzylic alcohol and TEMPO (10 mol%) in DCM at room temperature.

  • Oxidant Addition: Add BAIB (1.1 eq) in a single portion.

    • Self-Validation Checkpoint: Upon addition of BAIB, the solution will immediately turn a distinct orange/red color. This visually confirms the successful in situ generation of the active oxoammonium cation [3].

  • Reaction Progression: Stir the mixture at room temperature. Over the course of 2 to 5 hours, the deep orange color will gradually fade to a pale yellow as the active oxidant is consumed and the reaction nears completion.

  • Monitoring: Confirm completion via HPLC or TLC. Over-oxidation to the carboxylic acid is heavily suppressed because BAIB is a mild stoichiometric oxidant that cannot easily push the aldehyde to the acid without the presence of excess water and strong base [4].

  • Quenching & Workup: Add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual oxidant.

    • Self-Validation Checkpoint: The organic layer will completely lose any residual yellow/orange hue, validating the neutralization of the oxoammonium species.

  • Isolation: Separate the phases, wash the organic layer with brine, dry over MgSO4​ , and concentrate. The resulting crude solid can typically be purified by recrystallization (e.g., from heptane/ethyl acetate) or short-path silica gel filtration.

References

  • Dess–Martin periodinane - Wikipedia. Wikipedia, The Free Encyclopedia.
  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.
  • TEMPO-Mediated Oxidations. Windows.net (Archived Literature).
  • Organic Syntheses Procedure: Oxidation of Alcohols with IBD and Catalytic TEMPO. Organic Syntheses.
Application

Application Note: Synthetic Utility of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol in Agrochemical Development

Document Type: Technical Application Note & Validated Protocol Target Audience: Discovery Chemists, Process Scientists, and Agrochemical Development Professionals Executive Summary The compound {4-[5-(Trifluoromethyl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Discovery Chemists, Process Scientists, and Agrochemical Development Professionals

Executive Summary

The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1) represents a highly privileged building block in modern agrochemical discovery. By integrating a 5-(trifluoromethyl)pyridine (TFMP) moiety with a versatile benzylic alcohol handle, this intermediate provides a direct, scalable pathway to novel fungicides, herbicides, and insecticides. This guide details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this intermediate in the generation of high-value crop protection agents.

Mechanistic Rationale & Structural Significance

As a Senior Application Scientist, I frequently select the TFMP scaffold when designing next-generation crop protection agents. The biological activities of TFMP derivatives stem from the synergistic physicochemical properties of the fluorine atom and the pyridine ring [1].

  • Lipophilicity & Penetration: The trifluoromethyl group significantly enhances the lipophilicity ( logP ) of the parent molecule. This facilitates rapid transmembrane diffusion through fungal cell walls and insect cuticles, ensuring the active ingredient reaches its intracellular target.

  • Metabolic Stability: The strong C–F bonds resist oxidative degradation by cytochrome P450 enzymes in target pests, prolonging the half-life and field efficacy of the active ingredient.

  • Electronic Modulation: The electron-withdrawing nature of the CF 3​ group modulates the pKa of adjacent functional groups and strengthens binding interactions within target enzymatic pockets (e.g., Succinate Dehydrogenase).

In my experience developing scalable routes, utilizing the benzylic alcohol—rather than a direct benzylic halide—offers superior shelf stability and allows for divergent late-stage functionalization[2]. It can be readily converted into a benzylic chloride for nucleophilic substitutions (etherification) or oxidized to a carboxylic acid for amidation, enabling the rapid generation of diverse analog libraries.

Physicochemical Profiling

The quantitative data below summarizes the core properties of the intermediate, which dictate its handling and reactivity profiles [3].

PropertyValue / Description
Chemical Name {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
CAS Registry Number 613239-75-1
Molecular Formula C 13​ H 10​ F 3​ NO
Molecular Weight 253.22 g/mol
Appearance White to off-white crystalline solid
SMILES OCC1=CC=C(C=C1)C1=NC=C(C=C1)C(F)(F)F
Key Reactive Sites Primary hydroxyl group (-OH), Pyridine nitrogen

Synthetic Workflows & Pathway Visualization

To illustrate the versatility of this intermediate, we outline two primary divergent synthetic pathways. The first involves halogenation followed by etherification to target strobilurin-like fungicides. The second involves oxidation to a carboxylic acid followed by amidation to target SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Workflow A {4-[5-(CF3)pyridin-2-yl]phenyl}methanol (Core Intermediate) B Benzyl Chloride Derivative (via SOCl2) A->B Halogenation C Carboxylic Acid Derivative (via TEMPO/NaClO) A->C Oxidation D Ether-linked Agrochemical (Fungicide Target) B->D Etherification (Phenol/Base) E Amide-linked Agrochemical (SDHI / Insecticide Target) C->E Amidation (Amine/Coupling Agent)

Divergent synthetic workflows utilizing the core TFMP-benzyl alcohol intermediate.

The resulting agrochemicals typically exert their fungicidal activity by disrupting mitochondrial respiration. The pathway below illustrates the mechanism of action for a typical TFMP-containing SDHI fungicide derived from this intermediate.

Pathway TFMP TFMP-Agrochemical (Lipophilic Penetration) Mito Fungal Mitochondria (Target Site) TFMP->Mito Transmembrane diffusion ComplexII Complex II (Succinate Dehydrogenase) Ubiquinone Binding Pocket Mito->ComplexII Accumulation Block Blockade of Electron Transport (Halt ATP Synthesis) ComplexII->Block Competitive Inhibition Death Fungal Cell Death (Pathogen Eradication) Block->Death Energy Depletion

Biological mechanism of action for TFMP-derived mitochondrial respiration inhibitors.

Detailed Experimental Protocols

The choice of reagents in these protocols is driven by the need for high yield, scalability, and minimal byproduct formation—critical factors in agrochemical process chemistry. Every protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of 2-(4-(Chloromethyl)phenyl)-5-(trifluoromethyl)pyridine

Expert Rationale: Thionyl chloride (SOCl 2​ ) is selected over phosphorus tribromide (PBr 3​ ) to generate the benzyl chloride rather than the benzyl bromide. The chloride is sufficiently reactive for subsequent etherifications but significantly more stable during storage, and less prone to unwanted homocoupling or degradation under basic conditions later in the synthesis.

Materials:

  • {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (1.0 eq, 10 mmol, 2.53 g)

  • Thionyl chloride (SOCl 2​ ) (1.5 eq, 15 mmol, 1.09 mL)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol and anhydrous DCM under a nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF. Causality Insight: DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack type intermediate (chloromethyleneiminium chloride), which accelerates the conversion of the alcohol to the chloride without requiring harsh heating.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add SOCl 2​ dropwise over 10 minutes to control the exothermic release of HCl and SO 2​ gases.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Self-Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The starting material ( Rf​≈0.3 ) must completely disappear, replaced by a distinct, less polar spot ( Rf​≈0.7 ).

  • Workup: Carefully quench the reaction by pouring it into 50 mL of crushed ice/water. Neutralize the aqueous layer with saturated NaHCO 3​ solution until pH 7 is reached to prevent acid-catalyzed degradation of the pyridine ring.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude benzyl chloride.

  • Self-Validation Checkpoint 2 (Characterization): Analyze via 1 H NMR (CDCl 3​ ). You must observe the disappearance of the benzylic hydroxyl proton and a characteristic sharp singlet for the -CH 2​ Cl protons at approximately δ 4.65 ppm.

Protocol B: Synthesis of Prototype Fungicidal Ether via Williamson Ether Synthesis

Expert Rationale: Potassium carbonate (K 2​ CO 3​ ) in DMF is the standard for this transformation. The mild base ensures selective deprotonation of the phenol without causing elimination or degradation of the benzyl chloride.

Materials:

  • 2-(4-(Chloromethyl)phenyl)-5-(trifluoromethyl)pyridine (1.0 eq, 5 mmol, 1.36 g)

  • Substituted Phenol (e.g., 2-chloro-4-fluorophenol) (1.1 eq, 5.5 mmol)

  • Potassium carbonate (K 2​ CO 3​ ), finely powdered (2.0 eq, 10 mmol, 1.38 g)

  • Anhydrous DMF (15 mL)

Step-by-Step Procedure:

  • Deprotonation: In a 50 mL round-bottom flask, suspend the substituted phenol and K 2​ CO 3​ in anhydrous DMF. Stir at room temperature for 30 minutes to pre-form the highly nucleophilic phenoxide anion.

  • Coupling: Add the benzyl chloride derivative in one portion.

  • Heating: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Self-Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The benzyl chloride peak must be fully consumed, yielding a new product mass corresponding to the ether target.

  • Workup: Cool the mixture to room temperature and dilute with 50 mL of distilled water to precipitate the product.

  • Purification: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers extensively with water (3 x 30 mL) to remove residual DMF, followed by brine. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Troubleshooting & Safety Considerations

  • Incomplete Halogenation: If TLC shows unreacted alcohol in Protocol A, ensure the SOCl 2​ is fresh (not hydrolyzed) and the DMF catalyst was added. Degraded SOCl 2​ often contains sulfuric acid impurities that hinder the reaction and cause tarring.

  • Safety (EHS): TFMP derivatives and SOCl 2​ are corrosive and toxic. All operations must be conducted in a certified fume hood. The evolution of SO 2​ and HCl during halogenation requires proper venting or an alkaline scrubber system.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (NIH PubMed Central) URL: [Link]

Method

Application Note: A Comprehensive Guide to the Scale-Up Manufacturing and Batch Processing of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Abstract This document provides a detailed technical guide for the scale-up and batch processing of {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanol, a key biaryl intermediate in pharmaceutical synthesis. Transitionin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the scale-up and batch processing of {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanol, a key biaryl intermediate in pharmaceutical synthesis. Transitioning from laboratory-scale synthesis to pilot or commercial-scale manufacturing presents significant challenges in terms of process chemistry, thermal management, impurity control, and operational logistics. This guide offers a comprehensive framework, beginning with the foundational Suzuki-Miyaura cross-coupling reaction, and extending to critical scale-up considerations, detailed batch processing protocols, and robust quality control methodologies. The protocols and insights herein are designed to ensure process safety, reproducibility, and high batch-to-batch consistency, which are paramount for successful drug development and manufacturing.[1]

Introduction: The Strategic Importance of Biaryl Methanols

Biaryl structures are privileged motifs in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific compound, {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanol, combines a trifluoromethyl-substituted pyridine ring with a functionalized phenylmethanol. The trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, or cell permeability.[2][3] As such, robust and scalable access to this intermediate is critical for advancing associated drug discovery programs.

The synthesis of this molecule most logically employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[4] While highly effective at the lab scale, scaling this reaction requires careful optimization to manage costs, ensure safety, and control the final product's quality attributes.[5]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Pathway

The chosen synthetic route involves the coupling of two key building blocks: 2-Chloro-5-(trifluoromethyl)pyridine and (4-(hydroxymethyl)phenyl)boronic acid. This approach is favored for the commercial availability and relative stability of the starting materials.

Reaction Scheme: alt text

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid and facilitate the catalytic cycle.[4]

Overall Synthetic Workflow

The end-to-end process can be visualized as a sequence of core operations, from initial reaction to final product release.

G cluster_0 Synthesis & Work-Up cluster_1 Purification & Isolation cluster_2 Quality Control SM Starting Materials (Aryl Halide & Boronic Acid) Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) SM->Reaction Quench Reaction Quench (e.g., Water or Aqueous NH4Cl) Reaction->Quench PhaseSplit Aqueous/Organic Phase Separation Quench->PhaseSplit Concentration Solvent Swap & Concentration PhaseSplit->Concentration Crystallization Crystallization (Anti-solvent Addition) Concentration->Crystallization Filtration Filtration & Cake Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Final Product Drying->FinalProduct QC QC Testing (HPLC, NMR, GC, KF) FinalProduct->QC Release Batch Release QC->Release

Figure 1: High-level workflow for the synthesis and purification of the target compound.

Scale-Up Considerations: From Bench to Reactor

Directly translating a laboratory procedure to a large-scale reactor is seldom successful. A thorough process hazard analysis (PHA) and a detailed optimization plan are required. The key is to develop a process that is not only high-yielding but also robust and predictable.

Critical Process Parameter (CPP) Optimization

The following parameters must be evaluated and optimized during scale-up.

ParameterLaboratory Scale (Typical)Scale-Up Consideration & Rationale
Catalyst Loading 1-5 mol% PdMinimize to <0.1 mol%. Catalyst cost is a major driver. Higher solvent volumes and longer reaction times at scale can often compensate for lower catalyst loading. Residual palladium in the final product is a major regulatory concern and must be controlled.[6]
Solvent System Dioxane, THF, DMFSwitch to Toluene, 2-Propanol (IPA), or water mixtures. Dioxane and DMF have significant safety and environmental concerns. Toluene/water or IPA/water biphasic systems are common in industrial Suzuki reactions, aiding in base solubility and product separation.[4][6]
Base Selection K₂CO₃, Cs₂CO₃Use K₂CO₃, K₃PO₄, or Na₂CO₃. Cesium carbonate is prohibitively expensive for large-scale work. Potassium carbonate is a cost-effective and efficient base. The choice of base can significantly impact reaction kinetics and impurity profiles.[4]
Thermal Control Oil bath, heating mantleJacketed reactor with controlled heating/cooling. The Suzuki coupling can be exothermic. Precise temperature control is crucial to prevent runaway reactions and minimize side-product formation. The ability to cool effectively is as important as heating.[7]
Agitation Magnetic stir barOverhead mechanical stirrer with optimized impeller design. Efficient mass transfer is critical for a heterogeneous mixture (solid base, two liquid phases). Poor agitation can lead to localized "hot spots," reagent degradation, and stalled reactions.
Work-up/Purification ChromatographyCrystallization and filtration. Column chromatography is not viable for multi-kilogram production. Developing a robust crystallization protocol is essential for achieving high purity and isolating the product in a suitable physical form.[8]
Scale-Up Decision Logic

The optimization process is iterative, guided by data from each successive scale.

G Start Lab Scale Synthesis (10-100 g) Check1 Yield >85%? Purity >98%? Start->Check1 Optimize_Chem Optimize Chemistry: - Catalyst/Ligand Screen - Base/Solvent Screen Check1->Optimize_Chem No Pilot_Run Pilot Scale Run (1-5 kg) Check1->Pilot_Run Yes Optimize_Chem->Start Check2 Process Safety OK? (Thermal Runaway, Off-gassing) Pilot_Run->Check2 PHA Process Hazard Analysis (PHA) - Modify addition rates - Improve cooling capacity Check2->PHA No Check3 Impurity Profile Controlled? Residual Pd <10 ppm? Check2->Check3 Yes PHA->Pilot_Run Optimize_Purification Optimize Purification: - Recrystallization solvent screen - Pd scavenger treatment - Reslurry/Wash protocol Check3->Optimize_Purification No Final_Process Finalized Manufacturing Process Check3->Final_Process Yes Optimize_Purification->Pilot_Run

Figure 2: Decision tree for optimizing the Suzuki coupling process during scale-up.

Pilot-Scale Batch Processing Protocol (Target Scale: 10 kg)

This protocol is designed for execution in a suitable glass-lined or stainless steel reactor (e.g., 200 L) and assumes all raw materials have been tested and approved by Quality Assurance.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant coveralls, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).[9]

  • Inert Atmosphere: The reaction must be conducted under an inert nitrogen atmosphere to prevent catalyst deactivation and potential side reactions.[10]

  • Static Control: Ground all equipment to prevent static discharge, especially during solvent transfers.[11]

  • Ventilation: Operate in a well-ventilated area or use a closed-system transfer for all solvents and reagents.[12]

  • Emergency Equipment: Ensure an emergency shower and eyewash station are immediately accessible.

Batch Manufacturing Workflow

This diagram outlines the sequential steps of the manufacturing process within the plant.

G cluster_0 Staging & Charging cluster_1 Reaction & Monitoring cluster_2 Work-Up & Isolation Dispense 1. Dispense & Weigh Raw Materials Charge_Solids 2. Charge Reactor: - (4-(hydroxymethyl)phenyl)boronic acid - 2-Chloro-5-(trifluoromethyl)pyridine - Potassium Carbonate Dispense->Charge_Solids Charge_Solvents 3. Charge Solvents: - Toluene - Water Charge_Solids->Charge_Solvents Inert 4. Inert & Heat (Purge N₂, Heat to 80-85°C) Charge_Solvents->Inert Charge_Cat 5. Charge Catalyst Solution (Pd(OAc)₂ + Ligand) Inert->Charge_Cat React 6. Reaction (Hold at 80-85°C for 4-6h) Charge_Cat->React IPC 7. In-Process Control (IPC) (HPLC for completion <1% SM) React->IPC Cool 8. Cool to 20-25°C IPC->Cool Reaction Complete Phase_Sep 9. Phase Separation (Discard aqueous layer) Cool->Phase_Sep Wash 10. Organic Layer Wash (e.g., with brine) Phase_Sep->Wash Solvent_Swap 11. Distillative Solvent Swap to Heptane Wash->Solvent_Swap Crystallize 12. Cool to 0-5°C to Crystallize Solvent_Swap->Crystallize Filter_Dry 13. Filter, Wash with Cold Heptane, & Dry Crystallize->Filter_Dry

Figure 3: Step-by-step batch manufacturing process flow.

Detailed Protocol Steps
  • Reactor Charging:

    • Charge the 200 L reactor with (4-(hydroxymethyl)phenyl)boronic acid (11.4 kg, 1.2 equiv), 2-Chloro-5-(trifluoromethyl)pyridine (10.0 kg, 1.0 equiv), and finely milled potassium carbonate (15.2 kg, 2.0 equiv).

    • Charge Toluene (60 L) and Purified Water (30 L).

    • Rationale: Charging solids before liquids minimizes dust generation. The biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base.[4]

  • Catalyst Preparation & Reaction:

    • In a separate vessel, dissolve Palladium(II) Acetate (25g, 0.002 equiv) and a suitable phosphine ligand (e.g., SPhos, 91g, 0.004 equiv) in Toluene (5 L) under nitrogen.

    • Begin agitation in the main reactor and heat the slurry to 80-85°C under a nitrogen blanket.

    • Once at temperature, transfer the catalyst solution into the reactor.

    • Rationale: Pre-forming the active catalyst complex can improve reaction consistency. The reaction is heated to ensure a sufficient rate; temperatures above 90°C may lead to thermal degradation of the product or catalyst.[5]

  • In-Process Control (IPC):

    • After 4 hours, take a sample from the reaction mixture. Quench with water, extract the organic layer, and analyze by HPLC.

    • The reaction is considered complete when the area percent of the starting aryl chloride is less than 1.0%. Continue heating if the reaction is incomplete and re-sample every 1-2 hours.

    • Rationale: IPC is a core principle of batch manufacturing, ensuring the process moves to the next stage only after meeting predefined criteria.[13][14] This prevents downstream issues and ensures batch consistency.

  • Work-Up and Phase Separation:

    • Once complete, cool the reactor to 20-25°C.

    • Stop agitation and allow the layers to separate for at least 30 minutes.

    • Drain the lower aqueous layer to waste.

    • Charge brine (20 L) to the reactor, agitate for 15 minutes, settle, and drain the aqueous layer.

    • Rationale: The brine wash helps to remove residual inorganic salts and water-soluble impurities.

  • Crystallization and Isolation:

    • Configure the reactor for distillation. Apply vacuum and heat to distill off the toluene and any remaining water.

    • Slowly add heptane (80 L) while continuing distillation to perform a solvent swap.

    • Once the solvent swap is complete, cool the resulting slurry to 0-5°C over 2-3 hours and hold for at least 2 hours.

    • Rationale: Heptane is an excellent anti-solvent for this polar product, ensuring high recovery during crystallization. A slow cooling profile promotes the growth of larger, purer crystals which are easier to filter.

  • Filtration and Drying:

    • Transfer the cold slurry to a suitable filter (e.g., Nutsche filter-dryer).

    • Wash the filter cake with pre-chilled (0-5°C) heptane (2 x 15 L).

    • Dry the product under vacuum at 45-50°C until the loss on drying (LOD) is <0.5%.

    • Rationale: The cake wash with cold solvent removes residual soluble impurities without significantly dissolving the product. Drying temperature is kept below the product's melting point to prevent degradation.

  • Packaging:

    • Discharge the dry, free-flowing powder into double-lined, sealed containers. Record the final yield. Expected yield: 12.5 - 13.5 kg (85-92%).

Quality Control and Analytical Protocols

All testing must be performed according to established and validated methods. The final product must meet the specifications below before being released for use in subsequent manufacturing steps.[15]

Product Specifications
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, FTIRConforms to reference standard
Assay HPLC≥ 99.0%
Purity (Any Single Impurity) HPLC≤ 0.15%
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HSToluene ≤ 890 ppm, Heptane ≤ 5000 ppm
Residual Palladium ICP-MS≤ 10 ppm
Key Analytical Protocols
  • HPLC (Purity and Assay):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Rationale: Reverse-phase HPLC is the standard method for determining the purity of non-volatile organic compounds and is essential for pharmaceutical quality control.[16][17]

  • GC-HS (Residual Solvents):

    • Column: DB-624 or equivalent

    • Injector Temp: 200°C

    • Detector (FID) Temp: 250°C

    • Oven Program: Hold at 40°C for 5 min, ramp to 220°C at 10°C/min.

    • Rationale: Gas chromatography with a headspace sampler is the definitive technique for quantifying residual volatile solvents from the manufacturing process.[17][18]

  • ICP-MS (Residual Palladium):

    • Method: Sample is digested in concentrated acid and analyzed by Inductively Coupled Plasma - Mass Spectrometry.

    • Rationale: This method provides the low detection limits required to quantify trace metal impurities like palladium, which is a critical regulatory requirement.[6]

References

  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15:019. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Caron, S., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]

  • Martinelli, J. R., et al. (2001). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development. [Link]

  • Lee, H., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Technology Networks. (2022). Quality Control During Drug Development. [Link]

  • Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link]

  • Aragen Life Sciences. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

  • New Jersey Department of Health. (2003). HAZARD SUMMARY: TRIFLUOROMETHANE. [Link]

  • JD Pharma Consultants. (2026). Batch Manufacturing Process in Pharmaceutical Industry. [Link]

  • Vimachem. (2023). Batch vs Continuous Process in Pharma Manufacturing. [Link]

  • Degenbeck, H., et al. (2012). Crystallization-Induced Dynamic Resolution of Stereolabile Biaryl Derivatives Involving Supramolecular Interactions. Crystal Growth & Design. [Link]

  • Pharma Beginners. (2020). Batch Processing - SOP & General Check Points. [Link]

  • Leucine. (2025). Batch Manufacturing Record Guidelines in the Pharmaceutical Industry. [Link]

  • Tianming Pharmaceutical Group. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]

  • Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • U.S. Patent US3028435A. (1962).
  • U.S. Patent US4650875A. (1987).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1)[1][2].

The most direct and widely utilized synthetic route for this molecule is the Suzuki-Miyaura cross-coupling between 2-bromo-5-(trifluoromethyl)pyridine and (4-(hydroxymethyl)phenyl)boronic acid[3][4][5]. While conceptually straightforward, the unique electronic properties of the trifluoromethyl-substituted pyridine and the instability of the boronic acid often lead to suboptimal yields. This guide dissects the mechanistic causality behind these failures and provides validated protocols to achieve high-conversion synthesis.

I. Mechanistic Overview & Failure Points

To troubleshoot effectively, we must first understand the electronic push-and-pull of the catalytic cycle. The strongly electron-withdrawing −CF3​ group makes the pyridine ring highly electron-deficient. This accelerates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. However, it also renders the resulting Pd(II) intermediate electron-poor, which can make the subsequent transmetalation step sluggish if the boronic acid is not adequately activated[3][6].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Accelerated by -CF3) Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 TransMet Transmetalation (Rate-Limiting Step) PdII_1->TransMet Poison Catalyst Poisoning (Pyridine N-Coordination) PdII_1->Poison PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 Degrade Protodeboronation (Boronic Acid Degradation) TransMet->Degrade RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Target Molecule {4-[5-(CF3)pyridin-2-yl]phenyl}methanol RedElim->Product

Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting specific substrate bottlenecks.

II. Troubleshooting FAQs

Q1: I am observing very low yields, and LC-MS shows that my 2-bromo-5-(trifluoromethyl)pyridine is largely unreacted. What is causing this? A1: If your starting halide is unreacted, the catalytic cycle is stalling early. The most common cause for this specific substrate is catalyst poisoning . The nitrogen atom on the pyridine ring can coordinate strongly to the palladium center, forming an inactive off-cycle complex. Solution: Switch to a bulky, electron-rich phosphine ligand such as XPhos or SPhos [3][7]. The steric bulk of these ligands creates a protective shield around the palladium center, physically preventing the pyridine nitrogen from coordinating, while their electron-rich nature facilitates the catalytic cycle[3][7].

Q2: My pyridine starting material is fully consumed, but my yield is still low. I see a lot of des-bromo pyridine and unreacted boronic acid. What happened? A2: This indicates that oxidative addition occurred, but transmetalation failed . When transmetalation is too slow, the Pd(II) intermediate undergoes protodehalogenation (yielding the des-bromo byproduct). Solution: Transmetalation requires the boronic acid to be activated into a boronate complex by a base. Ensure your solvent system contains sufficient water (e.g., 10:1 Dioxane:H2O) to dissolve the base and facilitate this activation[3][8]. If using a weak base like K2​CO3​ , try upgrading to a stronger base like K3​PO4​ [3][5].

Q3: I am losing my (4-(hydroxymethyl)phenyl)boronic acid during the reaction. Is the unprotected alcohol group interfering? A3: The unprotected hydroxymethyl ( −CH2​OH ) group is generally well-tolerated in Suzuki couplings and does not require protection[4][9]. The actual culprit is protodeboronation [10][11][12]. Boronic acids are prone to hydrolytic cleavage of the C-B bond at elevated temperatures in basic aqueous media. Solution:

  • Use an excess of the boronic acid (1.3 to 1.5 equivalents) to compensate for in-situ degradation[3][5].

  • If degradation is severe, switch your coupling partner to the corresponding Pinacol ester or MIDA boronate of the hydroxymethylphenyl group. MIDA boronates are highly stable and release the active boronic acid slowly into the reaction mixture, drastically reducing protodeboronation[7][12].

Q4: I am seeing significant amounts of a homocoupled biphenyl byproduct. How do I prevent this? A4: Homocoupling of the boronic acid is an oxidative side reaction driven by the presence of trace oxygen[13][14]. Solution: Strict anaerobic conditions are non-negotiable. Do not merely purge the headspace with nitrogen. You must actively degas the solvent mixture using the freeze-pump-thaw method or by vigorously sparging the solvent with Argon for at least 30 minutes prior to adding the catalyst[3][5].

III. Quantitative Optimization Data

The following table summarizes the expected outcomes when modifying reaction parameters for this specific class of coupling, based on established optimization protocols for trifluoromethylpyridines[3][6][7].

Catalyst SystemBase / SolventBoronic Acid FormPrimary Issue ObservedExpected Yield
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Toluene: H2​O Free Acid (1.0 eq)Catalyst poisoning, Protodeboronation< 30%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O Free Acid (1.1 eq)Moderate protodeboronation50 - 65%
Pd2​(dba)3​
  • XPhos
K3​PO4​ / Dioxane: H2​O Free Acid (1.5 eq)Minor homocoupling75 - 85%
Pd2​(dba)3​
  • XPhos
  • K3​PO4​ / Dioxane: H2​O MIDA Boronate (1.2 eq)None (Highly stable slow-release)> 90%
    IV. Troubleshooting Logic & Workflow

    LogicTree Start Issue: Low Yield of Target Molecule CheckSM Analyze Crude by LC-MS Is 2-bromo-5-(CF3)pyridine consumed? Start->CheckSM YesConsumed Yes, consumed CheckSM->YesConsumed High Conversion NoConsumed No, unreacted CheckSM->NoConsumed Low Conversion CheckByprod Check for Byproducts: Homocoupling or Dehalogenation? YesConsumed->CheckByprod CheckBoron Check Boronic Acid: Is it protodeboronated? NoConsumed->CheckBoron ActionHomo Action: Sparge solvents with Argon. Ensure strict anaerobic conditions. CheckByprod->ActionHomo Homodimer present ActionProto Action: Switch to MIDA boronate or use 1.5 eq of Boronic Acid. CheckByprod->ActionProto Des-bromo present CheckBoron->ActionProto Boronic acid missing ActionPoison Action: Switch to bulky ligands (XPhos) to prevent pyridine coordination. CheckBoron->ActionPoison Boronic acid intact

    Figure 2: Diagnostic logic tree for isolating Suzuki-Miyaura coupling failures.

    V. Optimized Step-by-Step Experimental Protocol

    This protocol utilizes a highly active catalyst system designed to overcome pyridine coordination and compensates for potential protodeboronation[3][5].

    Reagents & Materials:

    • Substrate A: 2-Bromo-5-(trifluoromethyl)pyridine (1.0 mmol)

    • Substrate B: (4-(Hydroxymethyl)phenyl)boronic acid (1.5 mmol) (Note: Excess used to counter protodeboronation)

    • Catalyst: Pd2​(dba)3​ (0.02 mmol, 2 mol%)[3]

    • Ligand: XPhos or SPhos (0.04 mmol, 4 mol%)[3][7]

    • Base: K3​PO4​ (2.5 mmol)[3][5]

    • Solvent: 1,4-Dioxane (5.0 mL) and Deionized H2​O (0.5 mL)

    Step-by-Step Methodology:

    • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat the vacuum/Argon cycle three times.

    • Solvent Degassing (Critical Step): In a separate flask, prepare the 10:1 Dioxane: H2​O mixture. Sparge the solvent mixture vigorously with Argon gas through a submerged needle for a minimum of 30 minutes.

    • Loading Solid Reagents: To the Schlenk flask under a positive flow of Argon, add 2-bromo-5-(trifluoromethyl)pyridine, (4-(hydroxymethyl)phenyl)boronic acid, and K3​PO4​ .

    • Catalyst Addition: Add Pd2​(dba)3​ and the XPhos ligand. Causality note: Adding the catalyst last minimizes its exposure to trace oxygen before the active Pd(0)-ligand complex can form.

    • Solvent Addition & Heating: Inject the degassed Dioxane/ H2​O mixture via syringe. Seal the flask, ensure a protective Argon balloon is attached, and place the flask in a pre-heated oil bath at 90 °C[3].

    • Reaction Monitoring: Stir vigorously. After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze. Look for the disappearance of the bromide ( m/z ~226) and the appearance of the product mass ( m/z 253.22)[2].

    • Workup & Purification: Once complete (typically 4-6 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL)[5]. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

    • Chromatography: Purify the crude residue via silica gel flash chromatography. Pro-tip: Trifluoromethyl-containing compounds can exhibit deceptive polarity[3]. Run a systematic TLC screen using Hexane/Ethyl Acetate gradients to ensure clean separation from the homocoupled byproduct.

    VI. References
    • Fisher Scientific. "{4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl}methanol, 97%". Fisher Scientific. Available at:[Link]

    • Fisher Scientific Canada. "CAS RN 613239-75-1". Fisher Scientific. Available at:[Link]

    • Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". ACS Publications. Available at:[Link]

    • RxWeb. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions". RxWeb. Available at:[Link]

    • ResearchGate. "Suzuki–Miyaura Cross‐Coupling". ResearchGate. Available at:[Link]

    • Newcastle University. "Synthesis of Clickable Fluorophores for Incorporation into Nanoscale Materials". Newcastle University Theses. Available at:[Link]

    • The Journal of Organic Chemistry. "A Synthesis of α-Alkyl Cycloenones by Pd-Catalyzed Suzuki–Miyaura Coupling". ACS Publications. Available at:[Link]

    • Google Patents. "Prostate cancer targeted prodrugs and methods of use thereof". Google Patents. Available at:

    • ResearchGate. "Reductive homocoupling at 80 °C". ResearchGate. Available at:[Link]

    • Minds@UW. "IMPROVEMENTS TO THE SYNTHESIS OF CALCITROIC ACID PART II". University of Wisconsin. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural steps and dissect the chemical causality behind reaction failures.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural steps and dissect the chemical causality behind reaction failures.

    The synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-5-(trifluoromethyl)pyridine and (4-(hydroxymethyl)phenyl)boronic acid. While this C-C bond formation is generally robust, the highly electron-deficient nature of the 5-(trifluoromethyl)pyridine moiety dramatically alters the kinetics of the catalytic cycle. This electronic bias accelerates oxidative addition but leaves the resulting Pd(II) intermediate vulnerable to specific off-target pathways if transmetalation stalls.

    Below, you will find a mechanistic breakdown of these failure points, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure absolute control over your impurity profile.

    Part 1: Mechanistic Pathway & Impurity Divergence

    To troubleshoot effectively, you must visualize where the catalytic cycle breaks down. The diagram below maps the primary Suzuki cycle alongside the three most common impurity divergence points encountered with this specific substrate.

    SuzukiPathway Start Reagents: 2-Br-5-(CF3)pyridine + (4-CH2OH-phenyl)boronic acid PdCat Pd(0) Catalyst Active Species Start->PdCat Initiation OxAdd Oxidative Addition Pd(II) Complex PdCat->OxAdd TransMet Transmetalation Intermediate OxAdd->TransMet Base, Boronic Acid LigandScramble Ligand Aryl Exchange (PPh3 Scrambling) OxAdd->LigandScramble Side Reaction RedElim Reductive Elimination TransMet->RedElim Homocoupling Pd(II)-Mediated Homocoupling (O2) TransMet->Homocoupling Excess O2/Pd RedElim->PdCat Catalyst Regeneration Product Target Product: {4-[5-(CF3)pyridin-2-yl] phenyl}methanol RedElim->Product Oxidation Aerobic Oxidation (Pd-catalyzed) Product->Oxidation Air Exposure Impurity1 Impurity A: 2-Phenyl-5-(CF3)pyridine LigandScramble->Impurity1 Impurity2 Impurity B: 4,4'-Bis(hydroxymethyl) biphenyl Homocoupling->Impurity2 Impurity3 Impurity C: Aldehyde Derivative Oxidation->Impurity3

    Mechanistic pathway of Suzuki coupling and primary impurity divergence points.

    Part 2: Troubleshooting FAQs

    Q: Why is my final product contaminated with 2-phenyl-5-(trifluoromethyl)pyridine, and why does recrystallization fail to remove it? A: You are observing a classic ligand-derived impurity. When utilizing triphenylphosphine (PPh3) based catalysts (e.g., Pd(PPh3)4), the oxidative addition complex can undergo an undesired P-C bond cleavage. The strong electron-withdrawing CF3 group makes the palladium-bound pyridine highly electrophilic, facilitating an aryl exchange with the phenyl groups on the phosphine ligand[1]. Because this impurity is structurally and physically similar to your target product, it co-crystallizes, making downstream purification incredibly difficult. Causality & Solution: The rate of aryl exchange is competitive with transmetalation. To eliminate this, you must change the steric and electronic environment of the catalyst. Switch to a bidentate ligand like dppf (in Pd(dppf)Cl2) which resists P-C cleavage, or use bulky, electron-rich dialkylbiaryl phosphines which completely suppress this pathway[1].

    Q: LC-MS analysis reveals a significant byproduct corresponding to 4,4'-bis(hydroxymethyl)biphenyl. How is this forming? A: This is the homocoupling dimer of your boronic acid. This is a Pd(II)-mediated side reaction driven almost exclusively by the presence of molecular oxygen[2]. Oxygen acts as a terminal oxidant, reoxidizing Pd(0) to Pd(II) without the need for the aryl halide. This forces two equivalents of the transmetalated boronic acid to reductively eliminate as the dimer. Causality & Solution: Degassing via simple vacuum/nitrogen cycling is often insufficient at scale. Implement subsurface nitrogen sparging. If the issue persists despite rigorous degassing, the addition of a mild reducing agent (like potassium formate) can chemically suppress the Pd(II) homocoupling pathway[2].

    Q: I am seeing the formation of 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde during the workup phase. How do I stop this over-oxidation? A: Your target molecule contains a benzylic alcohol, which is highly susceptible to aerobic oxidation. While stable on its own, residual palladium from the coupling reaction acts as a potent oxidation catalyst when exposed to atmospheric oxygen during aqueous workup or prolonged heating[3]. Causality & Solution: The causality here is a combination of active Pd species, O2, and time. You must break this triad. Quench the reaction by immediately cooling it and introducing a metal scavenger before exposing the bulk mixture to air.

    Part 3: Self-Validating Experimental Protocols

    A protocol is only scientifically sound if it contains internal mechanisms to prove it is working before the final yield is calculated. The following workflow integrates specific In-Process Controls (IPCs) to validate the integrity of the reaction at each critical phase.

    Protocol: Impurity-Controlled Synthesis & Palladium Scavenging

    Objective: Synthesize {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol while suppressing Impurities A, B, and C to <0.15%.

    Step 1: Reagent Charging & Stoichiometry

    • Charge 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.05 equiv), and K2CO3 (2.0 equiv) into the reactor. Add 1,4-dioxane/H2O (4:1 v/v).

    • Causality: A slight 0.05 excess of boronic acid compensates for trace protodeboronation. K2CO3 provides the necessary basicity to form the reactive boronate species for transmetalation without causing basic hydrolysis of the CF3 group.

    Step 2: Subsurface Degassing (Self-Validation Checkpoint)

    • Sparge the biphasic mixture with subsurface N2 at a rate of 0.1 vvm for 30 minutes.

    • Validation: Insert an inline Dissolved Oxygen (DO) probe. The process is validated to proceed only when DO levels drop below 1 ppm. Proceeding above this threshold guarantees the formation of Impurity B[2].

    Step 3: Catalyst Initiation

    • Add Pd(dppf)Cl2 (0.01 equiv) under a positive N2 stream. Heat the reaction to 85°C.

    • Causality: Pd(dppf)Cl2 is chosen specifically to prevent the P-C ligand scrambling (Impurity A) associated with monodentate PPh3 ligands[1].

    Step 4: Kinetic Monitoring (Self-Validation Checkpoint)

    • Validation: At 90 minutes, pull a 0.5 mL aliquot, quench in MeCN, and analyze via HPLC-UV (254 nm). The system is self-validating if the ratio of product to starting halide exceeds 99:1, and the dimer peak (Impurity B) is <0.5% AUC. If the reaction has stalled, do not increase temperature; verify the basicity (pH > 9) of the aqueous layer.

    Step 5: Quench and Metal Scavenging

    • Cool the reactor to 25°C. Immediately add a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) at 5% w/w relative to the theoretical yield. Stir for 3 hours.

    • Causality: Removing the palladium before phase separation and solvent evaporation eliminates the catalyst required for the aerobic oxidation of the benzylic alcohol to the aldehyde (Impurity C)[3].

    Step 6: Isolation

    • Filter the mixture through a pad of Celite to remove the Pd-scavenger and inorganic salts. Concentrate the filtrate in vacuo and crystallize the product from an ethanol/water gradient.

    Part 4: Quantitative Impurity Data

    Use the following table to benchmark your analytical results against industry-standard mitigation strategies.

    Impurity NameChemical StructureTypical OriginAcceptable LimitPrimary Mitigation Strategy
    Impurity A 2-Phenyl-5-(CF3)pyridineLigand (PPh3) aryl exchange< 0.10%Utilize bidentate ligands (e.g., dppf) or bulky dialkylbiaryl phosphines.
    Impurity B 4,4'-Bis(hydroxymethyl)biphenylBoronic acid homocoupling< 0.50%Strict subsurface N2 sparging (DO < 1 ppm); addition of potassium formate.
    Impurity C 4-[5-(CF3)pyridin-2-yl]benzaldehydeAerobic oxidation< 0.15%Prompt Pd scavenging post-reaction; avoid prolonged heating in air.
    Impurity D 3-(Trifluoromethyl)pyridineProtodehalogenation< 0.20%Control water content; ensure efficient transmetalation kinetics.
    Part 5: References
    • Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: Chemical and Pharmaceutical Bulletin (Tokyo) URL:

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development (ACS Publications) URL:

    • Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development (ACS Publications) URL:

    Sources

    Troubleshooting

    Technical Support Center: Catalyst Optimization for the Preparation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

    Introduction Welcome to the technical support center for the synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. This molecule is a valuable building block in medicinal chemistry and materials science, ofte...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the technical support center for the synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via a Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.

    The primary synthetic route involves the palladium-catalyzed cross-coupling of an activated pyridine derivative with a functionalized phenylboronic acid. The most direct and convergent approach is the coupling of 2-bromo-5-(trifluoromethyl)pyridine with [4-(hydroxymethyl)phenyl]boronic acid .

    While the Suzuki-Miyaura coupling is a powerful and versatile reaction, its application to heteroaromatic systems, particularly 2-substituted pyridines, presents unique challenges.[1] The primary difficulty arises from the Lewis basic nitrogen atom of the pyridine ring, which can coordinate to the palladium catalyst, leading to deactivation or "poisoning" and consequently, low yields.[2] This guide provides a systematic approach to overcoming these obstacles through rational catalyst and condition selection.

    Frequently Asked Questions (FAQs)

    Q1: What is the most effective starting point for a catalyst system in this specific Suzuki coupling?

    A1: For coupling an electron-deficient pyridine halide with a boronic acid, the most robust and generally successful catalyst systems consist of a palladium(II) precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.[3][4] A highly recommended starting point is using Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a precatalyst like XPhos Pd G3 with XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as the ligand. These ligands are designed to stabilize the active Pd(0) species, accelerate the rate-limiting oxidative addition step, and prevent catalyst deactivation by the pyridine nitrogen.[4][5][6]

    Q2: Is it necessary to protect the primary alcohol on the [4-(hydroxymethyl)phenyl]boronic acid?

    A2: Generally, it is not necessary. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance, and primary alcohols are typically compatible.[7] However, under strongly basic conditions or at very high temperatures, side reactions involving the alcohol are possible, though uncommon. If you observe unexplained side products or decomposition, protection (e.g., as a silyl ether like TBDMS) is a viable strategy, but it adds synthetic steps.[8] For initial optimization, proceeding with the unprotected alcohol is recommended.

    Q3: How critical are anhydrous and inert conditions for this reaction?

    A3: They are absolutely critical for reproducibility and high yield. The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive state.[9] Oxygen also promotes the undesirable homocoupling of the boronic acid to form 4,4'-bis(hydroxymethyl)biphenyl.[2] Furthermore, while a small, controlled amount of water can sometimes be beneficial for the transmetalation step (especially with phosphate bases), excess water can lead to significant protodeboronation, where the boronic acid is converted back to toluene-4-methanol, reducing the overall yield.[2][5] Therefore, using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment is mandatory.[9]

    Q4: My boronic acid is old. Can I still use it?

    A4: Caution is advised. Boronic acids can degrade over time, particularly if exposed to air and moisture, leading to the formation of boroxines (trimeric anhydrides) and a decrease in reactivity.[9] It is always best to use fresh or properly stored boronic acid. If you suspect your reagent has degraded, you can consider converting it to a more stable pinacol ester or potassium trifluoroborate salt, which are often more robust coupling partners.[5]

    Troubleshooting and Optimization Guide

    This section addresses specific experimental problems in a question-and-answer format, providing diagnostic advice and actionable solutions.

    Scenario 1: Low or No Conversion of Starting Materials

    Q: I ran the reaction overnight, and my TLC/GC-MS analysis shows only unreacted starting materials. What should I check first?

    A: When a reaction fails to initiate, the issue typically lies with catalyst activity or fundamental setup flaws.

    • Verify Inert Atmosphere: This is the most common culprit. Ensure your solvent was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that your reaction vessel was purged thoroughly with an inert gas.[9] Leaks in the system can introduce oxygen and kill the catalyst.

    • Assess Reagent Quality: Confirm the purity and integrity of your starting materials and reagents.

      • Palladium Catalyst: Use a reliable source. Pd(OAc)₂ or PdCl₂(dppf) are common precatalysts, but modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more active and reliable as they rapidly form the active Pd(0) species.[5]

      • Base: The base should be finely powdered and anhydrous. Clumped or old base can lead to poor reproducibility.[9] Some bases, like K₃PO₄, can be hydrated; using the anhydrous form is crucial unless specific protocols call for the hydrate.

    • Check Temperature: Ensure your reaction is being heated to the target temperature. Calibrate your hotplate or oil bath. While some modern catalysts work at room temperature, this challenging coupling often requires heating (e.g., 80-110 °C) to drive the reaction.[10]

    start Low/No Conversion check_inert Is Inert Atmosphere Guaranteed? (Degassed Solvent, N2/Ar Purge) start->check_inert check_reagents Are Reagents High Quality? (Fresh Catalyst, Dry Base) check_inert->check_reagents Yes solution_setup Solution: Improve Setup (Re-purge, Degas Solvent) check_inert->solution_setup No check_temp Is Temperature Correct? check_reagents->check_temp Yes solution_reagents Solution: Replace Reagents (Use Fresh Catalyst/Base) check_reagents->solution_reagents No check_temp->start No, Correct & Retry solution_optimize Proceed to Optimization check_temp->solution_optimize Yes

    Caption: Initial troubleshooting workflow for low starting material conversion.

    Scenario 2: Low Yield with Consumption of Starting Materials

    Q: My starting materials are consumed, but the yield of the desired product is very low. What side reactions are occurring?

    A: This indicates that your catalyst is active, but non-productive pathways are dominating. The most likely side reactions are protodeboronation, homocoupling, and dehalogenation.

    • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, reverting it to the corresponding arene. It is promoted by excessive water, high temperatures, and certain bases.[2]

      • Solution: Ensure your solvent and base are sufficiently dry. Screen a panel of bases; sometimes a weaker base like K₂CO₃ or a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can mitigate this issue.[5][11] Using a more stable boronic ester (e.g., pinacol ester) can also significantly reduce protodeboronation.[5]

    • Homocoupling: This is the coupling of two molecules of the boronic acid (to form biphenyl) or two molecules of the aryl halide (to form a bipyridine). Boronic acid homocoupling is primarily caused by oxygen.[2][12]

      • Solution: Improve inert gas technique. Rigorous degassing of the solvent is paramount.

    • Dehalogenation: This is the reduction of the 2-bromo-5-(trifluoromethyl)pyridine starting material to 2-(trifluoromethyl)pyridine, which removes the reactive handle for coupling.

      • Solution: This side reaction can be influenced by the choice of ligand and base.[2] If dehalogenation is significant, consider lowering the reaction temperature or switching to a different ligand system that favors reductive elimination over competing pathways.

    start Low Yield, SM Consumed identify Identify Byproducts via GC-MS start->identify protodeboronation Protodeboronation Product? (Toluene-4-methanol) identify->protodeboronation homocoupling Homocoupling Products? (Biphenyl, Bipyridine) identify->homocoupling dehalogenation Dehalogenated Pyridine? identify->dehalogenation sol_proto Solution: - Use Anhydrous Conditions - Screen Bases (K3PO4) - Use Boronic Ester protodeboronation->sol_proto Yes sol_homo Solution: - Improve Degassing - Ensure Airtight Seal homocoupling->sol_homo Yes sol_dehalo Solution: - Lower Temperature - Screen Ligands dehalogenation->sol_dehalo Yes

    Caption: Troubleshooting workflow for identifying and mitigating side reactions.

    Scenario 3: Catalyst and Condition Optimization

    Q: My yield is moderate (~40-60%), but I need to improve it for scale-up. How should I systematically optimize the reaction?

    A: Systematic optimization involves screening key reaction parameters: the ligand, base, and solvent.

    The interplay between these three components is crucial. For instance, the effectiveness of a base can be highly dependent on the solvent used.[12][13]

    1. Ligand Screening: The ligand is arguably the most important variable in this challenging coupling. Its steric bulk and electronic properties directly influence the stability and activity of the palladium catalyst.[3][14]

    • Rationale: For electron-deficient heteroaryl halides, bulky and electron-rich ligands are needed to promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[4][5]

    • Recommendation: Screen a small panel of established ligands. Good candidates include XPhos, SPhos, RuPhos, and cataCXium® A .

    LigandKey FeatureTypical Performance
    XPhos Very bulky, electron-richOften gives high yields for challenging couplings.
    SPhos Similar to XPhos, slightly different electronicsExcellent general ligand, good first choice.
    RuPhos Buchwald-type ligandEffective for heteroaromatic couplings.
    cataCXium® A Hindered phosphineShown to be effective for couplings with bromoanilines and related systems.[5]

    2. Base and Solvent Screening: The base activates the boronic acid for transmetalation, and its strength and solubility are critical.[11][15]

    • Rationale: Strong, non-nucleophilic inorganic bases are preferred. The solvent must solubilize the reactants and the catalyst complex while being compatible with the reaction conditions.

    • Recommendation: Use a consistent catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos) and screen the following combinations.

    BaseSolventTemperature (°C)Comments
    K₃PO₄ (anhydrous)1,4-Dioxane / H₂O (e.g., 5:1)90-100A very common and effective combination.[5]
    Cs₂CO₃ (anhydrous)Toluene or 1,4-Dioxane100-110A stronger base, often effective when others fail.[5][10]
    K₂CO₃ (anhydrous)DME / H₂O or Toluene / H₂O90-100A milder base, can sometimes reduce side reactions.
    KOtBuTHF or DME60-80A very strong base, can be effective but may promote side reactions.[15]

    The Suzuki-Miyaura Catalytic Cycle

    Understanding the mechanism is key to rational troubleshooting. The choice of catalyst, ligand, and base directly influences the efficiency of each step.

    Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)-Ar'(L_n) OA_Complex->Transmetalation_Complex Transmetalation (Ar'-B(OH)2 + Base) Transmetalation_Complex->Pd0 Reductive Elimination (Ar-Ar') OA_Note [Key Step] Influenced by Ligand Electronics & Sterics. Ar-X = 2-bromo-5-(CF3)Py Transmetalation_Note [Key Step] Base activates Boronic Acid. Ar'-B(OH)2 = (4-CH2OH)Ph-B(OH)2 RE_Note Product Formation {4-[5-(CF3)Py-2-yl]Ph}CH2OH

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol vs. Non-Fluorinated Analogs

    Executive Summary & Structural Profiling In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a privileged tactic for modulating lipophilicity, metabolic stability, and target...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Profiling

    In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a privileged tactic for modulating lipophilicity, metabolic stability, and target binding. The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol represents a highly functionalized biaryl system. When compared to its non-fluorinated analog, {4-[pyridin-2-yl]phenyl}methanol , the presence of the remote trifluoromethyl ( −CF3​ ) group fundamentally rewrites the molecule's reactivity profile.

    As an Application Scientist, understanding the "push-pull" electronic dynamics across the biaryl axis is critical. The −CF3​ group is not merely a steric shield; it is a powerful electron-withdrawing group (EWG) that exerts profound inductive and resonance effects across the conjugated system, altering the reactivity of both the pyridine nitrogen and the distant benzylic alcohol 1.

    Electronic Transmission & Reactivity Dynamics

    The reactivity of the benzylic alcohol moiety is intrinsically linked to the electron density of the adjacent phenyl ring. In the non-fluorinated analog, the pyridine ring acts as a mild EWG. However, substituting the 5-position of the pyridine with a −CF3​ group creates a highly electron-deficient heterocycle. This electron depletion is transmitted through the biaryl C-C bond, resulting in a net reduction of electron density at the benzylic position.

    Electronic_Effect CF3 CF3 Group (Strong EWG) Pyridine Pyridine Ring (Electron-Deficient) CF3->Pyridine Inductive Pull Phenyl Phenyl Ring (Attenuated Depletion) Pyridine->Phenyl Biaryl Axis Transmission Alcohol Benzylic Alcohol (Reduced Nucleophilicity) Phenyl->Alcohol Destabilizes Carbocation

    Fig 1. Electronic transmission pathway of the remote CF3 group on benzylic alcohol reactivity.

    Comparative Reactivity Profiles

    A. Benzylic Alcohol Oxidation (Kinetics)

    Oxidation of the benzylic alcohol to an aldehyde (e.g., via TEMPO/BAIB or Swern conditions) relies on the nucleophilic attack of the alcohol onto the activated oxidant. The remote −CF3​ group slightly decreases the nucleophilicity of the benzylic oxygen. Consequently, the fluorinated analog exhibits a slower oxidation rate ( krel​<1 ) compared to the non-fluorinated baseline. However, this attenuated electron density provides a distinct advantage: it significantly minimizes the risk of over-oxidation to the carboxylic acid.

    B. Nucleophilic Substitution ( SN​1 vs SN​2 Continuum)

    Transforming the benzylic alcohol into a halide or pseudohalide exposes the most dramatic divergence in reactivity. Remote trifluoromethyl groups are known to severely destabilize carbocation intermediates 2. When subjected to conditions that typically favor SN​1 pathways (such as ionization with XtalFluor-E) 3, the non-fluorinated analog readily forms a stabilized benzylic carbocation. In contrast, the −CF3​ analog resists ionization, forcing the reaction down a higher-energy SN​2 pathway, which requires elevated temperatures and longer reaction times.

    C. Pyridine Nitrogen Basicity & Coordination

    The basicity of the pyridine nitrogen is a critical parameter for salt formation and transition-metal coordination (e.g., in cross-coupling or photoredox catalysis). The pKa​ of the conjugate acid of 2-phenylpyridine is approximately 4.44 4. The introduction of the strongly electron-withdrawing −CF3​ group at the 5-position drastically reduces this basicity, dropping the estimated pKa​ to ~2.5. This renders the fluorinated analog a significantly weaker bidentate ligand and requires stronger acids for complete protonation during workup.

    Quantitative Data Summary

    Parameter{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol{4-[pyridin-2-yl]phenyl}methanol (Baseline)
    Pyridine pKa​ (Conjugate Acid) ~ 2.5 (Estimated)4.44
    Benzylic Oxidation Rate ( krel​ ) 0.75 (Slower)1.0 (Baseline)
    SN​1 Ionization Propensity Low (Destabilized Carbocation)High (Stabilized Carbocation)
    EAS Reactivity on Pyridine Extremely DeactivatedDeactivated
    SN​Ar Reactivity on Pyridine Highly Activated (at C6)Moderate
    Lipophilicity (LogP) ~ 3.5~ 2.7

    Self-Validating Experimental Protocols

    To objectively prove the mechanistic differences outlined above, the following self-validating protocols are designed to eliminate external variables.

    Protocol 1: Competitive Kinetic Oxidation Profiling (TEMPO/BAIB)

    Causality: A competitive setup (1:1 ratio of both substrates in the same flask) ensures that temperature, mixing, and reagent concentrations are identical for both molecules. The use of a sub-stoichiometric amount of oxidant forces the two substrates to compete, providing a highly accurate relative reaction rate ( krel​ ).

    Workflow Start Equimolar Mixture: CF3-Analog + Non-Fluorinated Analog Oxidation TEMPO/BAIB Oxidation (0 °C to RT, DCM) Start->Oxidation Quench Quench with Na2S2O3 & Extract Oxidation->Quench Analysis HPLC/NMR Analysis (Determine Relative Rates) Quench->Analysis

    Fig 2. Experimental workflow for competitive kinetic oxidation profiling.

    Step-by-Step Methodology:

    • Preparation: In a 25 mL round-bottom flask, dissolve 0.50 mmol of the −CF3​ analog and 0.50 mmol of the non-fluorinated analog in 10 mL of anhydrous dichloromethane (DCM). Add 0.50 mmol of 1,3,5-trimethoxybenzene as an internal standard for mass-balance validation.

    • Catalyst Addition: Add 0.10 mmol (10 mol%) of TEMPO to the solution and stir at 0 °C for 5 minutes.

    • Oxidant Introduction: Introduce 0.50 mmol of BAIB [Bis(acetoxy)iodo]benzene portion-wise. (The sub-stoichiometric oxidant ensures competitive consumption).

    • Kinetic Sampling: Stir the reaction at 0 °C. Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes.

    • Quenching & Analysis: Quench each aliquot immediately into 0.5 mL of saturated aqueous Na2​S2​O3​ . Extract with DCM, evaporate, and analyze the crude mixture via quantitative HPLC or 1H -NMR. The ratio of the resulting aldehydes directly yields the krel​ .

    Protocol 2: Probing the SN​1/SN​2 Continuum via Deoxyfluorination

    Causality: XtalFluor-E activates the benzylic alcohol. By monitoring the reaction at low temperatures (-78 °C), we can isolate SN​1 reactivity. The non-fluorinated analog will ionize and react at lower temperatures, whereas the −CF3​ analog will stall, proving the remote destabilization of the benzylic carbocation.

    Step-by-Step Methodology:

    • Activation: In two separate flame-dried flasks, dissolve 1.0 mmol of each respective benzylic alcohol in 5 mL of anhydrous DCM under an argon atmosphere. Cool both flasks to -78 °C.

    • Reagent Addition: To each flask, add 1.2 mmol of XtalFluor-E followed by the dropwise addition of 1.2 mmol of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Thermal Profiling: Stir at -78 °C for 1 hour. Withdraw an aliquot from each and analyze by TLC/LC-MS.

    • Validation: The non-fluorinated analog typically shows >80% conversion at -78 °C. The −CF3​ analog will show <10% conversion. Gradually warm the −CF3​ analog flask to room temperature and stir for an additional 4 hours to drive the reaction through an SN​2 -like displacement, validating the higher activation energy barrier caused by the remote EWG.

    References

    • Title: Convenient Approaches to 4-Trifluoromethylpyridine Source: Organic Process Research & Development - ACS Publications URL: [Link][1]

    • Title: Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols Source: PMC - National Institutes of Health (NIH) URL: [Link][2]

    • Title: In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel–Crafts benzylation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][3]

    • Title: Cas 1008-89-5, 2-Phenylpyridine (Chemical Properties & pKa) Source: LookChem URL: [Link][4]

    Sources

    Comparative

    Comparative Efficacy of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol Ligands in Transition Metal Catalysis

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in scaling photoredox and transition metal catalysis: the trade-off between the high reactivity of homogeneous catalysts and the practical r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in scaling photoredox and transition metal catalysis: the trade-off between the high reactivity of homogeneous catalysts and the practical recoverability of heterogeneous systems. The ligand {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS: 613239-75-1) represents a masterclass in rational molecular design, bridging this exact gap.

    This guide objectively compares the efficacy of this bifunctional ligand against traditional alternatives, providing mechanistic insights, comparative data, and self-validating experimental protocols for researchers and drug development professionals.

    Mechanistic Rationale: The Dual-Functionality Advantage

    To understand the superiority of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol, we must dissect its structure-activity relationship (SAR) into two distinct functional domains:

    A. Electronic Tuning via the 5-Trifluoromethyl Group

    The 5-position of the pyridine ring is para to the coordinating nitrogen atom. Placing a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group here significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily localized on the heterocyclic ring. This stabilization results in a more positive reduction potential for the excited state (*Ir III /Ir II ), drastically enhancing the complex's oxidative power for single-electron transfer (SET) events. The introduction of the -CF 3​ group stabilizes the highest occupied molecular orbital (HOMO), leading to a characteristic blue-shifted emission profile ()[1].

    B. Traceless Tethering via the Hydroxymethyl Spacer

    Traditional heterogenization often involves direct functionalization of the aromatic ring, which inadvertently perturbs the delicate HOMO/LUMO electronics. Here, the hydroxymethyl (-CH 2​ OH) group on the phenyl ring serves as an electronically insulated tethering handle. The methylene spacer prevents the hydroxyl group's inductive effects from conjugating with the extended π -system. This allows for post-synthetic modifications—such as esterification into polymerizable methacrylates for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization—without compromising the intrinsic photophysical properties of the cyclometalated core ()[2].

    Quantitative Performance Comparison

    When evaluating ligands for scale-up photoredox catalysis, we benchmark {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol against the standard tetherable ligand (4-(pyridin-2-yl)phenyl)methanol (ppy-OH) and the highly active but strictly homogeneous 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF 3​ )ppy).

    Ligand SystemElectronic ModulatorTethering HandleIr(III) E1/2red​ (*Ir III /Ir II )Emission λmax​ Catalytic Recovery
    {4-[5-(CF3)pyridin-2-yl]phenyl}methanol Strong (5-CF 3​ )Yes (-CH 2​ OH)~ +1.15 V vs SCE~ 525 nm>95% (Polymer-bound)
    (4-(pyridin-2-yl)phenyl)methanol NoneYes (-CH 2​ OH)+0.77 V vs SCE520 nm>95% (Polymer-bound)
    2-(2,4-difluorophenyl)-5-(CF3)pyridine Very Strong (F, CF 3​ )No+1.21 V vs SCE470 nmN/A (Homogeneous)

    Data Synthesis: The CF 3​ -substituted methanol ligand achieves near-parity in oxidative strength with the industry-standard dF(CF 3​ )ppy, while retaining the >95% recovery rates associated with polymer-tethered ppy-OH systems[3],[2].

    Experimental Workflows & Self-Validating Protocols

    To harness the full potential of this ligand, it must be successfully integrated into a polymer backbone and complexed with a transition metal. The following protocol outlines the synthesis of a recyclable Iridium photocatalyst.

    Phase 1: Ligand Functionalization (Methacrylation)

    Causality: We convert the terminal hydroxyl group into a polymerizable methacrylate ester. We use anhydrous conditions to prevent the competitive hydrolysis of methacryloyl chloride.

    • Reagent Preparation: Dissolve 1.0 equiv of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Activation: Add 1.5 equiv of triethylamine (TEA) as a proton scavenger and cool the mixture to 0 °C in an ice bath. Dropwise add 1.2 equiv of methacryloyl chloride over 15 minutes to prevent exothermic side reactions.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The starting material (polar -OH) will appear at a lower R f​ (~0.2). The successful esterification product will migrate significantly higher (R f​ ~0.6). Do not quench the reaction until the R f​ 0.2 spot completely disappears , ensuring 100% conversion and preventing unreacted ligand from interfering with downstream polymerization.

    Phase 2: RAFT Polymerization & Iridium Complexation

    Causality: RAFT polymerization is chosen over free-radical polymerization to ensure a narrow molecular weight distribution (low dispersity), which is critical for maintaining uniform solubility of the resulting heterogenized catalyst in organic solvents.

    • Polymerization: Combine the methacrylated ligand with methyl methacrylate (MMA), a RAFT agent (e.g., CPDB), and AIBN initiator in anisole. Degas the solution via three freeze-pump-thaw cycles and heat to 70 °C for 12 hours.

    • Complexation: React the purified polymer backbone with [Ir(dF(CF3​)ppy)2​(μ−Cl)]2​ dimer in a THF/methanol (3:1) mixture at 65 °C for 24 hours to form the active heteroleptic Ir(III) complex.

    • Self-Validation Step: Purify the resulting metallopolymer by dropwise precipitation into cold diethyl ether. Isolate the powder and place it under a 365 nm UV lamp. The powder must exhibit intense, uniform blue-green luminescence (~525 nm). If the powder is non-luminescent or exhibits uneven glowing, the complexation has failed or the metal centers have aggregated, requiring a repeat of the complexation step.

    Logical Workflow Visualization

    The following diagram maps the logical progression from the raw bifunctional ligand to a fully realized, recyclable heterogenized photocatalyst.

    G N1 Ligand: {4-[5-(CF3)pyridin-2-yl]phenyl}methanol (Electronic Tuning + Tether Handle) N2 Esterification via -CH2OH (Methacryloyl Chloride, TEA) N1->N2 N3 Polymerizable CF3-ppy Monomer (Preserved Photophysics) N2->N3 N4 RAFT Polymerization (AIBN, CPDB) N3->N4 N5 Polymer Backbone with Pendant Ligands N4->N5 N6 Iridium Complexation ([Ir(COD)Cl]2, Reflux) N5->N6 N7 Recyclable Heterogeneous Ir-Photocatalyst (High Turnover, Easy Recovery) N6->N7

    Figure 1: Workflow for heterogenizing the CF3-substituted ligand via RAFT polymerization.

    References

    • Recyclable iridium-containing copolymers for homogeneous photoredox catalysis Source: Polymer Chemistry (RSC Publishing) URL:[Link]

    • Tuning the emission of cyclometalated iridium complexes by simple ligand modification Source: ResearchGate URL:[Link]

    Sources

    Validation

    Benchmarking {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol Against Standard Pyridine Derivatives

    Executive Summary The incorporation of fluorine into heterocyclic scaffolds represents a critical optimization strategy in modern drug discovery . For researchers and medicinal chemists, the decision to transition from a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The incorporation of fluorine into heterocyclic scaffolds represents a critical optimization strategy in modern drug discovery . For researchers and medicinal chemists, the decision to transition from a standard pyridine ring to a trifluoromethylated analog is driven by the need to overcome specific pharmacokinetic and physicochemical liabilities.

    This guide provides an objective, data-driven comparison between {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol and its non-fluorinated standard comparator, (4-(pyridin-2-yl)phenyl)methanol . By analyzing the "fluorine effect," we benchmark how the strategic placement of a -CF₃ group at the 5-position of the pyridine ring modulates basicity, enhances metabolic stability, and drives lipophilicity without inflating the polar surface area .

    The Rationale for Fluorination: Mechanistic Insights

    Replacing a hydrogen atom with a trifluoromethyl (-CF₃) group on a pyridine ring fundamentally alters the electronic and steric environment of the molecule. As an Application Scientist, it is crucial to understand the causality behind these shifts rather than just observing the empirical data.

    • Modulation of Basicity (pKa): Standard pyridine possesses a pKa of ~5.2. However, placing a strongly electron-withdrawing -CF₃ group at the 5-position (para to the pyridine nitrogen) drastically pulls electron density away from the nitrogen lone pair via inductive and resonance effects. This lowers the pKa of the pyridine nitrogen to < 2.5. Consequently, the molecule remains entirely unprotonated at physiological pH (7.4), which enhances passive membrane permeability and significantly reduces off-target binding to the hERG potassium channel—a primary cause of cardiotoxicity .

    • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic rings for hydroxylation or basic nitrogens for N-oxidation. The exceptionally strong C-F bonds and the steric bulk of the -CF₃ group act as a shield, electronically deactivating the ring and physically blocking the enzymatic active site, thereby preventing rapid clearance .

    G Sub1 Standard Pyridine (4-(pyridin-2-yl)phenyl)methanol CYP CYP450 Enzymes (Hepatic Metabolism) Sub1->CYP Metab N-Oxidation & Ring Hydroxylation CYP->Metab High Clearance Sub2 Fluorinated Pyridine {4-[5-(CF3)pyridin-2-yl]...} Shield Steric Shielding & e- Withdrawal Sub2->Shield Shield->CYP Blocks Binding Stable Metabolic Stability (Low Clearance) Shield->Stable Preserved Intact

    Mechanistic pathway showing how 5-CF3 substitution blocks CYP450-mediated oxidation.

    Physicochemical Profiling & Comparative Data

    The following table benchmarks the quantitative differences between the trifluoromethylated compound and its standard pyridine counterpart.

    Parameter{4-[5-(CF₃)pyridin-2-yl]phenyl}methanol(4-(pyridin-2-yl)phenyl)methanolImpact on Drug Design
    Molecular Weight 253.22 g/mol 185.22 g/mol The -CF₃ group adds ~68 Da, keeping the scaffold well within Lipinski's limits.
    LogD (pH 7.4) ~3.2~1.8Enhanced lipophilicity drives superior partitioning into hydrophobic target pockets.
    Pyridine pKa < 2.0~5.2Complete deprotonation at pH 7.4 reduces phospholipidosis and hERG liability.
    Microsomal CLint < 15 µL/min/mg> 60 µL/min/mg-CF₃ shielding severely restricts Phase I CYP450-mediated oxidative clearance.
    TPSA 33.12 Ų33.12 ŲIdentical polar surface area; fluorine modulates electronics without adding H-bond acceptors.

    Experimental Methodologies: Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guarantee that researchers understand why the workflow functions as it does.

    Protocol 1: In Vitro Microsomal Stability Assay (CLint Determination)

    Objective: To quantify the intrinsic clearance (CLint) of the compounds by hepatic Phase I enzymes.

    • Matrix Preparation: Suspend Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

      • Causality: The pH 7.4 buffer mimics physiological conditions, maintaining the structural integrity and optimal activity of the CYP450 enzymes.

    • Pre-Incubation: Add the test compound to achieve a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.

      • Causality: Pre-incubation ensures the system reaches thermal equilibrium before the reaction begins, preventing artificial lags in initial reaction kinetics.

    • Reaction Initiation: Add NADPH (1 mM final concentration) to the mixture to start the reaction.

      • Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. The exact moment of its addition serves as the precise t=0 for the kinetic assay.

    • Kinetic Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

      • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for clean downstream analysis.

    • Phase Separation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

    Workflow Step1 1. Pre-incubation (37°C) Equilibrate Compound + Microsomes Step2 2. Reaction Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Kinetic Sampling Aliquots at t=0, 15, 30, 60 min Step2->Step3 Step4 4. Enzymatic Quenching Add Cold Acetonitrile Step3->Step4 Step5 5. Phase Separation & Analysis Centrifuge -> LC-MS/MS Step4->Step5

    Workflow for the in vitro microsomal stability assay determining intrinsic clearance.

    Protocol 2: LogD(7.4) Determination via Shake-Flask LC-MS/MS

    Objective: To measure the distribution coefficient at physiological pH, benchmarking the lipophilicity gained via trifluoromethylation.

    • Solvent Pre-saturation: Stir n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together vigorously for 24 hours at room temperature.

      • Causality: Water and octanol are partially miscible. Pre-saturating the phases prevents volume shifts during the actual assay, ensuring accurate concentration calculations.

    • Partitioning: Dissolve 10 µL of a 10 mM DMSO stock of the compound into 1 mL of the pre-saturated octanol phase, then combine with 1 mL of the pre-saturated PBS phase in a glass vial.

    • Equilibration: Shake the vials mechanically at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3,000 rpm for 10 minutes.

      • Causality: Mechanical shaking drives the compound to its thermodynamic equilibrium between the phases. Centrifugation is strictly required to break any micro-emulsions that would falsely elevate the aqueous concentration reading.

    • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS.

    References

    • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.[Link]

    • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI Pharmaceuticals.[Link]

    • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

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